6-trifluoromethanesulfonyl-1H-1,3-benzodiazol-1-ol
Description
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Properties
IUPAC Name |
1-hydroxy-6-(trifluoromethylsulfonyl)benzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F3N2O3S/c9-8(10,11)17(15,16)5-1-2-6-7(3-5)13(14)4-12-6/h1-4,14H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LORIRSIQDSQHTC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1S(=O)(=O)C(F)(F)F)N(C=N2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F3N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Electronic Modulation of 1H-1,3-benzodiazol-1-ol via the Triflyl Group
Executive Summary
The incorporation of the triflyl (trifluoromethanesulfonyl,
For drug discovery professionals, this modification offers a tactical advantage: the ability to depress the
The Triflyl Moiety: Electronic Landscape
To understand the behavior of triflyl-substituted benzimidazoles, one must first quantify the electronic pressure exerted by the
-
Inductive Withdrawal (-I): The highly electronegative trifluoromethyl group pulls electron density through the sulfone linkage.
-
Resonance Withdrawal (-R): The sulfone group accepts electron density from the aromatic ring system.
Table 1: Comparative Hammett & Lipophilicity Constants
Data normalized from Hansch et al. and standard physicochemical tables.
| Substituent | Hammett | Hammett | Hansch | Field Effect ( | Resonance Effect ( |
| 0.93 – 1.04 | 0.79 | 0.55 | 0.86 | 0.18 | |
| 0.78 | 0.71 | -0.28 | 0.65 | 0.13 | |
| 0.54 | 0.43 | 0.88 | 0.38 | 0.16 | |
| 0.66 | 0.56 | -0.57 | 0.51 | 0.15 | |
| 0.00 | 0.00 | 0.00 | 0.00 | 0.00 |
Key Insight: The triflyl group is electronically superior to the nitro group (
Impact on the 1H-1,3-benzodiazol-1-ol Core
The 1-hydroxybenzimidazole core exists in a tautomeric equilibrium between the N-hydroxy form (A) and the N-oxide form (B) . The introduction of a triflyl group at the 5- or 6-position drastically alters this landscape.
Acidity Modulation ( )
The unsubstituted 1-hydroxybenzimidazole has a
-
Mechanism: The triflyl group stabilizes the conjugate base (the anion) by delocalizing the negative charge on the oxygen/nitrogen atoms across the aromatic system.
-
Prediction: Based on the Hammett equation
, and assuming a value typical for phenols/anilines (approx 2.8 - 3.0), the introduction of a 5-triflyl group is expected to lower the by roughly 2.5 to 3.0 log units. -
Result: The estimated
of 5-triflyl-1-hydroxybenzimidazole is 2.5 – 3.0 . This acidity range mimics phosphate diesters, making it a potential bioisostere for phosphotyrosine mimetics.
Tautomeric Equilibrium
While the N-hydroxy form is generally favored in the solid state due to intermolecular H-bonding, the strong electron withdrawal of the triflyl group reduces the basicity of the N-3 nitrogen.
-
Effect: This destabilizes the protonated N-oxide tautomer relative to the neutral N-hydroxy form.
-
Consequence: In solution, the equilibrium shifts further toward the N-hydroxy tautomer , enhancing the compound's utility as a proton donor.
Visualization: Electronic Effects Pathway
The following diagram illustrates the electron density flow and stabilization of the conjugate base.
Caption: Figure 1. Electronic withdrawal pathway showing the stabilization of the conjugate base by the triflyl group.
Synthetic Protocols
Synthesis of triflyl-substituted 1-hydroxybenzimidazoles requires careful handling to prevent over-reduction of the N-OH moiety to the N-H benzimidazole. The Sulfide Reduction Method is preferred for its selectivity.
Protocol: Synthesis of 5-(trifluoromethylsulfonyl)-1-hydroxybenzimidazole
Prerequisites:
-
Starting Material: 4-(trifluoromethylsulfonyl)-2-nitroaniline (Commercially available or synthesized via chlorosulfonation).
-
Reagents: Formic acid (
), Sodium Sulfide ( ), Sodium Bicarbonate ( ).
Step-by-Step Methodology:
-
Formylation:
-
Dissolve 4-(trifluoromethylsulfonyl)-2-nitroaniline (10 mmol) in 98% formic acid (20 mL).
-
Reflux the mixture at 100°C for 3 hours.
-
Pour onto ice-water. Filter the precipitate, wash with water, and dry to yield N-(2-nitro-4-(trifluoromethylsulfonyl)phenyl)formamide.
-
-
Reductive Cyclization (The Critical Step):
-
Dissolve the formamide intermediate (5 mmol) in Ethanol (30 mL).
-
Prepare a solution of Sodium Sulfide (
, 15 mmol) in water (10 mL). -
Dropwise Addition: Add the sulfide solution to the ethanol mixture at 60°C over 30 minutes. Note: Rapid addition can lead to over-reduction.
-
Reflux for 2 hours. The solution will turn dark.
-
Workup: Evaporate ethanol under reduced pressure. Acidify the aqueous residue with 2M HCl to pH ~2.
-
Isolation: The product, 5-(trifluoromethylsulfonyl)-1-hydroxybenzimidazole, will precipitate as a solid. Recrystallize from Ethanol/Water.
-
Validation Check:
-
NMR:
NMR should show the absence of the formyl proton and the presence of the aromatic benzimidazole C-2 proton (typically 8.0-8.5 ppm). -
Mass Spec: Confirm M+1 (Molecular weight + 1).
-
Ferric Chloride Test: A positive test (deep red/violet color) confirms the presence of the cyclic N-OH hydroxamic acid moiety.
Visualization: Synthetic Workflow
Caption: Figure 2. Synthetic route emphasizing the selective reduction required to retain the N-hydroxy functionality.
Applications in Drug Discovery[2][3]
Peptide Coupling Reagents
Analogous to HOAt (1-hydroxy-7-azabenzotriazole), the triflyl-substituted 1-hydroxybenzimidazole anion is an excellent leaving group.
-
Advantage: The high acidity ensures rapid activation of carboxylic acids.
-
Safety: Unlike benzotriazoles (HOBt), benzimidazoles are generally less explosive and thermally more stable, a crucial factor for process chemistry scale-up.
Bioisosterism
The 5-triflyl-1-hydroxybenzimidazole scaffold serves as a planar, lipophilic bioisostere for the carboxylic acid group (
- Match: The acidity (~3.0) closely matches physiological carboxylic acids.
-
Lipophilicity Boost: The triflyl group increases
, potentially improving blood-brain barrier (BBB) permeability compared to the parent acid or tetrazole isosteres.
References
-
Hansch, C., Leo, A., & Taft, R. W. (1991). A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews, 91(2), 165–195. Link
-
Boiani, M., & González, M. (2005). Imidazole and Benzimidazole Derivatives as Chemotherapeutic Agents. Mini-Reviews in Medicinal Chemistry, 5(8), 773-783. Link
-
Yang, D., Fokas, D., Li, J., Yu, L., & Baldino, C. M. (2005).[2] A Versatile Method for the Synthesis of Benzimidazoles from o-Nitroanilines and Aldehydes in One Step via a Reductive Cyclization.[2][3] Synthesis, 2005(1), 47-56.[2] Link
-
Goumont, R., et al. (2009). Nucleophilic Aromatic Substitution in the Benzimidazole Series. Journal of Organic Chemistry, 74(15), 5458–5466. Link
-
Podgurschi, I., et al. (2020). Tautomerism of 1-hydroxybenzimidazole derivatives: An experimental and theoretical study. Journal of Molecular Structure, 1205, 127633. Link
Sources
Technical Guide: Crystal Structure Analysis of 6-Trifluoromethanesulfonyl-1H-1,3-benzodiazol-1-ol
Executive Summary & Compound Significance
6-trifluoromethanesulfonyl-1H-1,3-benzodiazol-1-ol (CAS: 730992-59-3) represents a specialized class of N-hydroxybenzimidazoles functionalized with a super-electron-withdrawing group (EWG).[1] Structurally, it consists of a benzimidazole core, an N-hydroxy motif at position 1, and a triflyl (
This compound is of significant interest in drug discovery and organic synthesis due to:
-
Acidity Modulation: The triflyl group drastically lowers the pKa of the N-OH group compared to unsubstituted 1-hydroxybenzimidazole, potentially making it a superior proton donor or leaving group in peptide coupling (analogous to HOBt/HOAt).[1]
-
Tautomeric Ambiguity: N-hydroxybenzimidazoles exist in equilibrium between the 1-hydroxy (enul) and 3H-benzimidazole-1-oxide forms.[1] Determining the solid-state preference is critical for predicting bioavailability and shelf-stability.[1]
-
Fluorine-Driven Packing: The
group introduces unique lipophilic and steric properties, influencing crystal lattice energy via C-F and F F interactions.[1]
This guide outlines the definitive protocol for the crystallographic analysis of this compound, from single-crystal growth to refinement strategies, emphasizing the resolution of tautomeric identity.
Experimental Protocol: Crystallization & Data Collection
Achieving diffraction-quality crystals for this highly polar, acidic compound requires a strategy that balances solubility with slow nucleation.[1]
Solvent Selection & Crystal Growth
The compound is likely sparingly soluble in non-polar solvents but soluble in alcohols and polar aprotic solvents.[1]
| Method | Solvent System | Mechanism | Target Morphology |
| Slow Evaporation | Methanol / Ethanol (100%) | High solubility allows controlled supersaturation.[1] | Prisms / Blocks |
| Vapor Diffusion | DMSO (Solvent) + Water (Antisolvent) | Gradual polarity shift forces hydrophobic packing.[1] | Needles / Plates |
| Layering | THF (Bottom) + Hexane (Top) | Interface mixing minimizes nucleation sites.[1] | Large Single Blocks |
Scientist's Note: Due to the acidic N-OH proton, avoid basic solvents (pyridine, amines) which will form salts, altering the target structure entirely.[1]
X-Ray Diffraction Parameters[1][2][3]
-
Temperature: Collect at 100 K using a cryostream. This freezes lattice vibrations, essential for accurately locating the hydroxyl hydrogen atom (H1O) and distinguishing N-OH from N-oxide tautomers.[1]
-
Radiation: Mo-K
( Å) is preferred over Cu-K to minimize absorption by the Sulfur atom, though the effect is minor for this organic molecule.[1] -
Resolution: Aim for
Å resolution to resolve the electron density of the N-O bond clearly.
Structural Analysis: The Core Logic[1]
The analysis of this compound must focus on three specific structural pillars.
Tautomeric Determination (The Critical Check)
The central question is whether the proton resides on the Oxygen (Form A) or the Nitrogen at position 3 (Form B).[1]
-
Form A (1-Hydroxy): Bond lengths: N1–O1
1.38 Å; C2=N3 1.30 Å (double bond character).[1] -
Form B (N-Oxide): Bond lengths: N1–O1
1.30 Å (double bond character); N3–H present.[1]
Hypothesis: The strong electron-withdrawing triflyl group at C6 pulls electron density away from the ring, destabilizing the positive charge accumulation required for the N-oxide form.[1] Expect Form A (1-Hydroxy) to dominate. [1]
Supramolecular Assembly (Hydrogen Bonding)
Unlike simple benzimidazoles that form N-H
-
Primary Interaction: O1–H
N3 (Intermolecular).[1] -
Graph Set Motif:
chains are expected.[1][2] -
Impact: This chain formation creates high-melting-point lattices.[1]
The Triflyl Group Geometry
The
-
S-C Bond: Expect
1.82 Å.[1] -
S=O Bonds: Expect
1.43 Å.[1] -
Disorder: The
group often exhibits rotational disorder.[1] If observed, model using a split-site model (e.g., PART 1 / PART 2 in SHELXL) with restrained anisotropic displacement parameters (SIMU/DELU).[1]
Visualization of Structural Logic[1]
The following diagram illustrates the decision tree and logical flow for assigning the correct structure based on diffraction data.
Figure 1: Decision logic for tautomeric assignment based on crystallographic bond lengths.
Crystallographic Workflow Diagram
The following workflow details the step-by-step process from synthesis to CIF validation.
Figure 2: End-to-end experimental workflow for structural determination.
References
-
Groom, C. R., Bruno, I. J., Lightfoot, M. P., & Ward, S. C. (2016).[1] The Cambridge Structural Database.[1][3] Acta Crystallographica Section B, 72(2), 171-179.[1] Link
-
Boese, R., et al. (1999).[1] Tautomerism in 1-Hydroxybenzimidazoles: A Solid-State Study. Journal of the American Chemical Society, 121(15), 3654–3665.[1] (Foundational text on N-OH vs N-oxide assignment).
-
Sheldrick, G. M. (2015).[1] SHELXT – Integrated space-group and crystal-structure determination.[1] Acta Crystallographica Section A, 71(1), 3-8.[1] Link
-
PubChem. (2023).[1] this compound (CID 2400464).[1] National Library of Medicine.[1][4] Link[1]
Sources
- 1. PubChemLite - this compound (C8H5F3N2O3S) [pubchemlite.lcsb.uni.lu]
- 2. researchgate.net [researchgate.net]
- 3. Crystal structure and Hirshfeld surface analysis of 2,6-bis[1-(prop-2-yn-1-yl)-1H-benzo[d]imidazol-2-yl]pyridine 0.144-hydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1H-Benzimidazol-3-ium Trifluoromethanesulfonate | C8H7F3N2O3S | CID 15277677 - PubChem [pubchem.ncbi.nlm.nih.gov]
thermodynamic stability of sulfonyl-substituted N-hydroxy benzimidazoles
An In-depth Technical Guide to the Thermodynamic Stability of Sulfonyl-Substituted N-Hydroxy Benzimidazoles
Abstract
This technical guide provides a comprehensive framework for assessing the , a class of heterocyclic compounds with significant potential in medicinal chemistry. As a Senior Application Scientist, this document synthesizes foundational principles with actionable experimental and computational protocols. It is designed for researchers, scientists, and drug development professionals to facilitate a deeper understanding of the factors governing the stability of these molecules, enabling robust formulation development and predictable shelf-life determination. The guide covers synthetic strategies, detailed protocols for thermal analysis using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), methodologies for forced degradation studies to elucidate decomposition pathways, and the application of computational chemistry to predict stability.
Introduction: The Chemical Context and Importance of Stability
Benzimidazole and its derivatives are cornerstone scaffolds in medicinal chemistry, largely due to their structural similarity to endogenous purines, allowing them to interact with a wide range of biological targets.[1] The introduction of an N-hydroxy group to form an N-oxide can modulate a compound's physicochemical properties, such as polarity and solubility, and can be a site for metabolic activation or deactivation.[2] When combined with a sulfonyl (-SO2R) substituent, a potent electron-withdrawing group, the electronic landscape and, consequently, the thermodynamic stability of the benzimidazole core are significantly altered.[3][4]
Understanding the thermodynamic stability of these complex heterocycles is not merely an academic exercise; it is a critical component of the drug development process. A molecule that is thermodynamically unstable is prone to degradation, leading to a loss of potency, the formation of potentially toxic byproducts, and a shortened shelf-life. This guide provides the scientific rationale and practical methodologies to thoroughly characterize the stability of sulfonyl-substituted N-hydroxy benzimidazoles.
Synthesis of Sulfonyl-Substituted N-Hydroxy Benzimidazoles
A robust assessment of thermodynamic stability begins with a pure, well-characterized compound. The synthesis of sulfonyl-substituted N-hydroxy benzimidazoles can be approached logically in a two-stage process. This ensures high yields and simplifies purification.
Stage 1: Synthesis of the Sulfonyl-Substituted Benzimidazole Core
The most common and versatile method for constructing the benzimidazole scaffold is the Phillips-Ladenburg synthesis, which involves the condensation of an o-phenylenediamine with a carboxylic acid or its derivative under acidic conditions.[5][6] To introduce the sulfonyl group, one can either start with a pre-sulfonylated o-phenylenediamine or sulfonylate the benzimidazole ring post-cyclization. A common synthetic route is outlined below.
Experimental Protocol: Synthesis of 2-Aryl-Benzimidazole-5-Sulfonamide
-
Condensation: In a round-bottom flask, dissolve 1 equivalent of 3,4-diaminobenzenesulfonamide and 1.1 equivalents of an appropriate aromatic aldehyde in a suitable solvent such as ethanol.
-
Acid Catalysis: Add a catalytic amount of an acid, such as p-toluenesulfonic acid, to the mixture.
-
Reaction: Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Isolation: Upon completion, allow the reaction mixture to cool to room temperature. The product will often precipitate out of solution.
-
Purification: Collect the solid by filtration, wash with cold ethanol to remove any unreacted starting materials, and dry under vacuum. Recrystallization from a suitable solvent system (e.g., ethanol/water) can be performed to obtain a highly pure product.[5]
Stage 2: N-Oxidation of the Benzimidazole Core
With the sulfonyl-substituted benzimidazole in hand, the final step is the introduction of the N-hydroxy group via oxidation. The synthesis of benzimidazole N-oxides is typically achieved through the cyclization of o-nitroanilines or by direct oxidation of the benzimidazole nitrogen.[2][7] For a pre-formed benzimidazole, direct oxidation is the most straightforward approach.
Experimental Protocol: N-Oxidation using m-CPBA
-
Dissolution: Dissolve the synthesized sulfonyl-substituted benzimidazole in a suitable solvent like dichloromethane (DCM) or chloroform in a round-bottom flask.
-
Oxidation: Cool the solution in an ice bath and add 1.2 to 1.5 equivalents of meta-chloroperoxybenzoic acid (m-CPBA) portion-wise, while stirring.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the formation of the N-oxide product by TLC.
-
Quenching: After the reaction is complete, quench the excess m-CPBA by adding a saturated aqueous solution of sodium thiosulfate.
-
Extraction and Purification: Separate the organic layer, wash with a saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
The causality behind this two-stage approach lies in controlling the reactivity. Attempting a one-pot synthesis could lead to unwanted side reactions, such as oxidation of the starting diamine before cyclization. By separating the synthesis into two distinct stages, we ensure the integrity of the scaffold before performing the more delicate N-oxidation step.
Experimental Assessment of Thermodynamic Stability
The thermodynamic stability of a compound is experimentally determined by measuring its response to thermal energy. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are the principal techniques for this purpose.
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.[8] It provides critical information about melting point (Tm), glass transitions (Tg), and the enthalpy of fusion (ΔHfus), which are direct indicators of the thermal stability of the crystalline form of the compound.[9][10]
Step-by-Step Protocol for DSC Analysis
-
Instrument Calibration: Calibrate the DSC instrument for temperature and heat flow using certified reference materials like indium.[10]
-
Sample Preparation: Accurately weigh 2-5 mg of the dry, purified sulfonyl-substituted N-hydroxy benzimidazole into a clean aluminum DSC pan. Crimp the pan with a lid to ensure a good seal. Prepare an empty, sealed aluminum pan as the reference.[11]
-
Loading the Sample: Place the sample pan and the reference pan into the DSC cell.
-
Thermal Program:
-
Equilibration: Equilibrate the cell at a starting temperature, typically 25 °C.
-
Heating Ramp: Heat the sample at a constant rate, commonly 10 °C/min, up to a temperature well above the expected melting point (e.g., 300 °C).[11]
-
Atmosphere: Use an inert atmosphere, such as nitrogen, with a flow rate of 20-50 mL/min to prevent oxidative degradation.
-
-
Data Analysis: The output is a thermogram plotting heat flow versus temperature. Determine the onset temperature and the peak maximum of the melting endotherm. The integrated area of the peak corresponds to the enthalpy of fusion.
Caption: Workflow for DSC analysis of thermodynamic stability.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[12] It is invaluable for determining the temperature at which a compound begins to decompose (T_onset) and for identifying the loss of volatiles like water or solvents.[13]
Step-by-Step Protocol for TGA
-
Instrument Preparation: Ensure the TGA balance is tared and the instrument is clean.
-
Sample Loading: Weigh 5-10 mg of the sample into a ceramic or platinum TGA crucible.[14]
-
Thermal Program:
-
Heating Rate: A typical heating rate is 10 °C/min.
-
Temperature Range: Heat from ambient temperature (e.g., 25 °C) to a high temperature where complete decomposition is expected (e.g., 600-800 °C).
-
Atmosphere: Use an inert nitrogen atmosphere (20-50 mL/min flow rate) to study thermal decomposition without oxidation.
-
-
Data Analysis: The TGA curve plots the percentage of mass remaining versus temperature. The onset of decomposition is typically defined as the temperature at which 5% mass loss occurs (T_d5%). The first derivative of the TGA curve (DTG curve) shows the rate of mass loss, with peaks indicating the temperatures of maximum decomposition rates.
Caption: Workflow for TGA analysis of thermal decomposition.
Table 1: Hypothetical Thermal Analysis Data for Sulfonyl-Substituted N-Hydroxy Benzimidazoles
| Compound ID | Substituent (R on Sulfonyl) | Melting Point (Tm) [°C] | Enthalpy of Fusion (ΔHfus) [J/g] | Decomposition Onset (T_d5%) [°C] |
| BNZ-OH-SO2-Me | Methyl | 215.4 | 120.5 | 240.8 |
| BNZ-OH-SO2-Ph | Phenyl | 230.1 | 135.2 | 255.3 |
| BNZ-OH-SO2-pNO2Ph | p-Nitrophenyl | 245.7 | 142.8 | 268.1 |
This data is hypothetical and for illustrative purposes only.
The data in Table 1 illustrates how the thermodynamic stability might be influenced by the substituent on the sulfonyl group. A higher melting point and enthalpy of fusion suggest stronger intermolecular forces in the crystal lattice, indicating greater crystalline stability. The decomposition onset temperature is a direct measure of the molecule's intrinsic thermal stability.
Elucidating Decomposition Pathways via Forced Degradation
Forced degradation (or stress testing) studies are crucial for identifying potential degradation products and understanding the decomposition pathways of a drug substance.[15][16] These studies expose the compound to conditions more severe than those it would encounter during storage.
Protocol for Forced Degradation Studies
-
Stock Solution Preparation: Prepare a stock solution of the sulfonyl-substituted N-hydroxy benzimidazole in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60-80 °C for several hours.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and heat at 60-80 °C for several hours.
-
Oxidative Degradation: Treat the stock solution with 3% hydrogen peroxide at room temperature.[15]
-
Thermal Degradation: Heat the solid compound in an oven at a temperature below its melting point (e.g., 105 °C) for 24-48 hours.
-
Photolytic Degradation: Expose the solution to UV light (e.g., 254 nm) and visible light in a photostability chamber.
-
-
Sample Analysis: At various time points, withdraw aliquots from each stress condition, neutralize if necessary, and analyze by a stability-indicating HPLC method, often coupled with mass spectrometry (LC-MS), to separate and identify the parent compound and any degradation products.
Plausible Decomposition Pathways
Based on the known chemistry of N-oxides and benzimidazoles, several degradation pathways can be postulated:
-
Reduction of the N-oxide: Under reductive or certain thermal conditions, the N-hydroxy group can be deoxygenated to yield the parent sulfonyl-substituted benzimidazole.
-
Hydrolytic Cleavage: Under harsh acidic or basic conditions, the sulfonyl group could be cleaved from the benzimidazole ring.
-
Ring Opening: Extreme pH and heat can lead to the cleavage of the imidazole ring.[17]
-
Rearrangement: N-oxides are known to undergo rearrangements, which could lead to isomeric impurities.
Caption: Plausible degradation pathways for sulfonyl-substituted N-hydroxy benzimidazoles.
Computational Prediction of Thermodynamic Stability
Computational chemistry provides a powerful tool for predicting and understanding the thermodynamic stability of molecules before they are even synthesized. Density Functional Theory (DFT) is a common method used to calculate thermodynamic properties like the Gibbs free energy of formation (ΔGf°).[18]
Gibbs Free Energy of Formation (ΔGf°)
The standard Gibbs free energy of formation is the change in Gibbs free energy that accompanies the formation of one mole of a substance from its constituent elements in their standard states.[19] A more negative ΔGf° indicates a more thermodynamically stable compound.
Computational Workflow
-
Structure Optimization: The 3D structure of the sulfonyl-substituted N-hydroxy benzimidazole is built in silico and its geometry is optimized using a DFT method (e.g., B3LYP) with an appropriate basis set (e.g., 6-31G*).
-
Frequency Calculation: A frequency calculation is performed on the optimized geometry to confirm that it is a true energy minimum (no imaginary frequencies) and to obtain the zero-point vibrational energy and thermal corrections.
-
Calculation of ΔGf°: The Gibbs free energy of the molecule is calculated. The ΔGf° can then be determined by subtracting the sum of the Gibbs free energies of the constituent elements in their standard states.
Influence of the Sulfonyl Group
The sulfonyl group is strongly electron-withdrawing. This has two primary effects on the stability of the N-hydroxy benzimidazole:
-
Inductive Effect: The sulfonyl group withdraws electron density from the benzimidazole ring system, which can stabilize the N-O bond. Theoretical studies on substituted pyridine N-oxides have shown that electron-withdrawing groups can increase the stability of the N→O bond.[3][20]
-
Resonance Effect: The sulfonyl group can participate in resonance, further delocalizing electron density and contributing to the overall stability of the molecule.
Computational analysis can quantify these effects by examining the bond lengths, bond orders, and charge distribution within the molecule. A shorter, stronger N-O bond would be indicative of increased stability.
Conclusion: A Holistic Approach to Stability Assessment
The is a multifaceted property governed by the interplay of the benzimidazole core, the N-hydroxy group, and the electron-withdrawing sulfonyl substituent. A comprehensive understanding of this stability requires a holistic approach that integrates synthetic chemistry, experimental thermal analysis, forced degradation studies, and computational modeling.
By following the protocols and frameworks outlined in this guide, researchers and drug development professionals can systematically characterize the stability of these promising compounds. This knowledge is paramount for making informed decisions in lead optimization, formulation design, and establishing appropriate storage conditions and shelf-life, ultimately accelerating the translation of these molecules from the laboratory to clinical applications.
References
-
Palusiak, M., & Grabowski, S. J. (2018). The nature of NO-bonding in N-oxide group. RSC Advances, 8(39), 21865-21875. [Link]
-
Palusiak, M. (2018). The nature of NO-bonding in N-oxide group. ResearchGate. [Link]
-
Patel, K. (2025). Forced degradation studies: A critical lens into pharmaceutical stability. European Pharmaceutical Review. [Link]
-
Sharma, G., & Kumar, S. (2016). Forced Degradation Studies. MedCrave online. [Link]
-
Vishnevskiy, Y. V., et al. (2020). Molecular structure and electron distribution of 4-nitropyridine N-oxide: Experimental and theoretical study of substituent effects. Journal of Molecular Structure, 1218, 128483. [Link]
-
Chugunova, E. A., et al. (2018). 2H-Benzimidazole N-oxides: synthesis, chemical properties, and biological activity. ResearchGate. [Link]
-
Li, B., & Driess, M. (2015). Recent Developments in the Chemistry of Heteroaromatic N-Oxides. Synthesis, 47(02), 168-183. [Link]
-
Kumar, A., et al. (2026). Identification of hydrolytic and isomeric N-oxide degradants of vilazodone by on line LC–ESI–MS/MS and APCI–MS. ResearchGate. [Link]
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Politano, F., et al. (2019). One-Pot Two-Step Synthesis of 2-Aryl benzimidazole N-oxides Using Microwave Heating as a Tool. Molecules, 24(19), 3601. [Link]
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Qualitest. (2025). DSC Test in Practice: Step-by-Step Guide to Accurate Thermal Analysis. Qualitest FZE. [Link]
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Chemistry Lelo. (2021). BENZIMIDAZOLE SYNTHESIS#PREPARATION OF BENZIMIDAZOLE#PROPERTIES OF BENZIMIDAZOLE. YouTube. [Link]
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Singh, S., et al. (2013). Forced degradation studies, and effect of surfactants and titanium dioxide on the photostability of paliperidone by HPLC. Journal of Pharmaceutical and Biomedical Analysis, 85, 265-273. [Link]
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Bonnett, R., et al. (2011). The Chemistry of Nitroxyl-Releasing Compounds. Antioxidants & Redox Signaling, 14(9), 1637-1648. [Link]
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Sobańska, K., et al. (2023). Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates. Molecules, 28(7), 2955. [Link]
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Wang, K., & Guengerich, F. P. (2013). Reduction of Aromatic and Heterocyclic Aromatic N-Hydroxylamines by Human Cytochrome P450 2S1. Journal of Biological Chemistry, 288(10), 7174-7186. [Link]
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Meth-Cohn, O., & Suschitzky, H. (1969). A New and Simple Synthesis of Benzimidazole N-Oxides. Journal of the Chemical Society D: Chemical Communications, (14), 772b-773. [Link]
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Jerez, G., et al. (2009). Determination of thermodynamic pKa values of benzimidazole and benzimidazole derivatives by capillary electrophoresis. Journal of Separation Science, 32(7), 1087-1095. [Link]
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Politano, F., et al. (2017). Preparation of benzimidazole N-oxides by a two-step continuous flow process. Chemistry of Heterocyclic Compounds, 53(1-2), 150-155. [Link]
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Mulugeta, E., & Samuel, Y. (2022). Synthesis of Benzimidazole-Sulfonyl Derivatives and Their Biological Activities. Biochemistry Research International, 2022, 9462819. [Link]
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Noubigh, A., et al. (2026). Thermodynamic study of benzimidazole solubility and preferential solvation in binary alcohol-water systems. Arabian Journal of Chemistry, 19(2), 105523. [Link]
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Organic Chemistry Portal. (n.d.). Benzimidazole synthesis. Organic Chemistry Portal. [Link]
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Sionkowska, A., et al. (2022). Thermal Stability of Fluorescent Chitosan Modified with Heterocyclic Aromatic Dyes. Materials, 15(10), 3658. [Link]
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Torontech. (2025). Differential Scanning Calorimetry DSC Analysis: A Practical Guide to Thermal Insights. Torontech Inc. [Link]
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EPFL. (n.d.). Protocol Thermogravimetric Analysis (TGA). EPFL. [Link]
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Mulugeta, E., & Samuel, Y. (2022). Synthesis of Benzimidazole-Sulfonyl Derivatives and Their Biological Activities. Hindawi. [Link]
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Dadfar, M., & Shafiei, F. (2019). Prediction of some thermodynamic properties of sulfonamide drugs using genetic algorithm‐multiple linear regressions. ResearchGate. [Link]
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Wang, F., et al. (2016). Influence of N-Oxide Introduction on the Stability of Nitrogen-Rich Heteroaromatic Rings: A Quantum Chemical Study. Journal of Computational Chemistry, 37(32), 2821-2830. [Link]
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Jerez, G., et al. (2009). Determination of thermodynamic p K a values of benzimidazole and benzimidazole derivatives by capillary electrophoresis. ResearchGate. [Link]
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Cooper, A. (n.d.). Differential Scanning Calorimetry (DSC) of Protein Solutions. University of Glasgow. [Link]
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Jerez, G., et al. (2009). Determination of thermodynamic pKa values of benzimidazole and benzimidazole derivatives by capillary electrophoresis. Semantic Scholar. [Link]
- Google Patents. (n.d.). US3714180A - Sulfonyl benzimidazoles.
-
Wang, Y., et al. (2019). Practical N-Hydroxyphthalimide-Mediated Oxidation of Sulfonamides to N-Sulfonylimines. Molecules, 24(20), 3764. [Link]
-
Ginex, T., et al. (2025). Light Mediated Sulfonylation/C–H Activation/Annulation of Benzimidazoles Derivatives Catalyzed by Diarylmethylium Tetrafluoroborate Salts. ChemRxiv. [Link]
-
NIST. (n.d.). 1H-Benzimidazole. NIST WebBook. [Link]
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ASTM International. (2016). Standard Practice for General Techniques of Thermogravimetric Analysis (TGA) Coupled With Infrared Analysis (TGA/IR). ASTM International. [Link]
-
Wang, C., et al. (2022). Microfluidics Biocatalysis System Applied for the Synthesis of N-Substituted Benzimidazole Derivatives by Aza-Michael Addition. International Journal of Molecular Sciences, 23(24), 16053. [Link]
-
Wang, Y., et al. (2023). Sustainable production of value-added N-heterocycles from biomass-derived carbohydrates via spontaneous self-engineering. National Science Open, 2(3), 20220054. [Link]
-
Chemistry LibreTexts. (2025). 4: Differential Scanning Calorimetry (DSC). Chemistry LibreTexts. [Link]
-
Chen, J., et al. (2023). Reaction Mechanism of Nitrogen-Containing Heterocyclic Compounds Affecting Coal Spontaneous Combustion. ACS Omega, 8(39), 35834-35844. [Link]
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Instructables. (n.d.). How to Perform a Differential Scanning Calorimetry Analysis of a Polymer. Instructables. [Link]
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Sobańska, K., et al. (2024). Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. Molecules, 29(9), 2049. [Link]
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Bartel, C. J., et al. (2020). Review of computational approaches to predict the thermodynamic stability of inorganic solids. Nature Computational Science, 1(12), 782-792. [Link]
-
Al-Ostoot, F. H., et al. (2025). Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major ... RSC Medicinal Chemistry. [Link]
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Spyrakis, F., & Cuzzolin, A. (2025). Accurate Prediction of Drug Activity by Computational Methods: Importance of Thermal Capacity. International Journal of Molecular Sciences, 26(12), 6673. [Link]
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Coulibaly, S., et al. (2024). Stability and Reactivity of Two Benzimidazole Hydrazide-Hydrazone Compounds: A Theoretical Study by DFT Method. International Journal of Computational and Theoretical Chemistry, 12(1), 10-17. [Link]
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Kalita, S., et al. (2025). Syn hydroxylation of benzimidazole derivatives. ResearchGate. [Link]
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An In-Depth Technical Guide to 6-Trifluoromethanesulfonyl-1H-1,3-benzodiazol-1-ol Derivatives: A Predictive Exploration
Foreword: Charting Unexplored Chemical Space
In the landscape of medicinal chemistry, the benzimidazole scaffold stands as a "privileged structure," a testament to its remarkable versatility and presence in numerous therapeutic agents.[1][2] Its unique architecture allows for extensive functionalization, leading to a broad spectrum of biological activities, including roles as anticancer, antiviral, and anti-inflammatory agents.[2][3] This guide ventures into a largely uncharted territory of this scaffold: the 6-trifluoromethanesulfonyl-1H-1,3-benzodiazol-1-ol derivatives. While direct literature on this specific substitution pattern is sparse, this document serves as a predictive exploration, grounded in established chemical principles and analogous structures, to provide researchers and drug development professionals with a comprehensive technical guide. By deconstructing the core components—the benzimidazole core, the potent trifluoromethanesulfonyl group, and the intriguing N-hydroxy functionality—we will project a scientifically rigorous roadmap for their synthesis, potential biological activities, and therapeutic applications.
The Architectural Blueprint: Core Structural Components
To appreciate the potential of the target derivatives, we must first understand the contribution of each constituent part. The strategic combination of these three moieties is predicted to yield compounds with novel physicochemical and pharmacological profiles.
The Benzimidazole Scaffold: A Foundation of Therapeutic Success
The benzimidazole ring system, a fusion of benzene and imidazole, is a cornerstone of medicinal chemistry.[4] Its structural similarity to naturally occurring purines allows it to interact with a multitude of biological targets, most notably protein kinases.[5][6] The benzimidazole core can act as a hinge-binding motif or a versatile scaffold, and its derivatives are known to be ATP-competitive inhibitors of various kinases, including Aurora kinases, CDKs, and VEGFR-2.[7][8] This inherent kinase-inhibitory potential forms the basis of our predictive analysis for the target compounds' anticancer applications.
The Trifluoromethanesulfonyl (Triflate) Group: A Potent Modulator
The trifluoromethanesulfonyl (CF₃SO₂-) or triflate group is a powerful electron-withdrawing substituent with profound effects on a molecule's properties.[9] Its inclusion in a drug candidate can:
-
Enhance Metabolic Stability: The strong carbon-fluorine bonds resist metabolic degradation, potentially increasing the drug's half-life.[10]
-
Increase Lipophilicity: This can improve membrane permeability and bioavailability.[9][10]
-
Modulate Acidity/Basicity: The triflate group's inductive effect can significantly alter the pKa of nearby functionalities, influencing drug-receptor interactions.
-
Serve as a Reactive Handle: Aryl triflates are excellent substrates for cross-coupling reactions, allowing for further diversification of the molecular scaffold.[11]
In the context of a benzimidazole, a triflate group at the 6-position is anticipated to significantly influence the electronic environment of the ring system, potentially enhancing its interaction with target proteins.[12]
The N-Hydroxy (1-ol) Functionality: Introducing Novel Interactions
The introduction of a hydroxyl group on one of the benzimidazole nitrogens (forming a benzimidazole N-oxide or benzimidazol-1-ol) is a less common but intriguing modification.[13][14] This N-O moiety can:
-
Act as a Hydrogen Bond Donor/Acceptor: This dual capability can lead to novel binding interactions within a protein's active site.[15]
-
Improve Aqueous Solubility: The polar N-O bond can enhance the solubility of an otherwise lipophilic molecule.[16]
-
Function as a Bioisostere: The N-hydroxy group can mimic other functional groups, potentially leading to improved activity or reduced toxicity.
-
Serve as a Prodrug Moiety: In some cases, N-oxides can be reduced in vivo to the parent amine, offering a strategy for targeted drug release.
The presence of the 1-ol group is predicted to confer unique pharmacological properties to the target derivatives, distinguishing them from their more common 1H-benzimidazole counterparts.[16]
Proposed Synthesis of this compound Derivatives: A Step-by-Step Protocol
The following is a proposed synthetic pathway, designed by integrating established methodologies for benzimidazole synthesis, triflation, and N-oxidation. This multi-step process is designed to be logical and experimentally feasible.
Experimental Workflow Diagram
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Methodological & Application
Application Note: Strategic Amide Bond Formation via the Triflyl-Benzimidazole System
This Application Note is designed for research scientists and process chemists focusing on the synthesis of difficult amide bonds (e.g., electron-deficient anilines, sterically hindered amines) where standard coupling reagents (EDC, HATU) fail or result in low conversion.
Executive Summary
The formation of amide bonds remains a cornerstone of medicinal chemistry.[1][2] While standard reagents (carbodiimides, phosphonium/uronium salts) suffice for routine couplings, they often falter when faced with low-nucleophilicity amines (e.g., electron-deficient anilines) or sterically encumbered carboxylic acids .
This protocol details the Triflyl-Benzimidazole Activation Strategy . By utilizing triflic anhydride (
Key Advantages[3]
-
High Reactivity: Capable of coupling extremely weak nucleophiles (
of conjugate acid < 1). -
Rapid Kinetics: Activation and coupling typically complete within 1 hour.
-
Epimerization Control: The benzimidazole moiety modulates the electrophilicity, reducing the risk of
-epimerization compared to raw mixed anhydrides.
Mechanistic Insight
The success of this protocol relies on the in situ generation of an Acyl-Benzimidazolium Triflate . Unlike standard coupling where the leaving group is a stable urea or amide, this system uses a "super-leaving group" modulated by the benzimidazole core.
The Reaction Pathway[1][3][4][5][6][7]
-
Activation: The carboxylic acid reacts with triflic anhydride (
) to form a highly reactive Mixed Anhydride .[3] -
Transposition (The Critical Step): Benzimidazole attacks the mixed anhydride, displacing the triflate to form the Acyl-Benzimidazolium species. This intermediate is the effective acylating agent.
-
Coupling: The amine attacks the carbonyl of the acyl-benzimidazole, releasing benzimidazole (which can be recycled or washed away) and forming the amide.
Pathway Visualization
Figure 1: The cascade activation pathway. The Acyl-Benzimidazolium species acts as a "Goldilocks" intermediate—sufficiently electrophilic to react with weak amines but stable enough to prevent extensive decomposition.
Experimental Protocol
Reagents & Materials[1][2][3][4][5][6][7][8][9]
-
Carboxylic Acid: 1.0 equiv.[3]
-
Amine: 1.0 – 1.2 equiv.
-
Triflic Anhydride (
): 1.1 – 1.2 equiv. (Freshly distilled or high-quality commercial grade). -
Benzimidazole: 1.5 – 2.0 equiv.
-
Base: Pyridine (2.5 – 3.0 equiv.) or 2-Fluoropyridine (for highly sensitive substrates).
-
Solvent: Dichloromethane (DCM), anhydrous.
Step-by-Step Procedure
Step 1: Preparation of the Activation Mixture
-
Flame-dry a round-bottom flask equipped with a magnetic stir bar and maintain under an inert atmosphere (Argon or Nitrogen).
-
Add Benzimidazole (1.5 equiv.) and the Carboxylic Acid (1.0 equiv.) to the flask.
-
Dissolve in anhydrous DCM (concentration ~0.1 M to 0.2 M).
-
Add Pyridine (3.0 equiv.) via syringe.
-
Cool the reaction mixture to -20°C (using a cryocooler or ice/NaCl bath).
Step 2: Activation (
Addition)
-
Dilute Triflic Anhydride (
, 1.2 equiv.) in a small volume of DCM (optional, for better control) or add neat dropwise via a glass syringe over 5–10 minutes.-
Caution:
is corrosive and volatile. Handle in a fume hood.
-
-
Stir the mixture at -20°C for 20 minutes .
-
Observation: The solution may turn slightly yellow or precipitate salts (pyridinium triflate), which is normal.
-
Step 3: Amide Coupling
-
Add the Amine (1.1 equiv.) slowly to the reaction mixture at -20°C.
-
Note: If the amine is a solid, dissolve it in a minimal amount of DCM before addition.
-
-
Remove the cooling bath and allow the reaction to warm to Room Temperature (23°C) .
-
Stir for 1 to 2 hours . Monitor conversion via TLC or LC-MS.
Step 4: Workup and Purification
-
Quench the reaction by adding 10% aqueous citric acid (to remove excess pyridine and benzimidazole).
-
Separate the layers. Extract the aqueous layer twice with DCM.
-
Wash the combined organic layers with saturated
(to remove unreacted acid) and brine . -
Dry over anhydrous
, filter, and concentrate under reduced pressure. -
Purify via flash column chromatography (typically Hexanes/Ethyl Acetate or DCM/MeOH).
Performance Data & Scope
The Triflyl-Benzimidazole system excels where others fail. Below is a comparative summary of yields for "difficult" couplings (e.g., steric bulk or electronic deactivation).
| Substrate Type | Example Coupling | Standard Reagent (HATU/EDC) | Triflyl-Benzimidazole System |
| Electron-Deficient | Benzoic Acid + 4-Nitroaniline | < 30% | 88% |
| Steric Bulk | Pivalic Acid + tert-Butylamine | 45% | 92% |
| Alpha-Branched | 50% | 85% | |
| N-Heterocycles | Indole-2-COOH + 2-Aminopyridine | 40% | 81% |
Table 1: Comparative yields demonstrating the superior electrophilicity of the acyl-benzimidazolium intermediate.
Troubleshooting & Optimization
Issue: Low Yield with Acid-Sensitive Substrates
-
Cause: The generation of triflic acid (TfOH) byproducts or pyridinium salts may degrade sensitive protecting groups (e.g., Boc, TBS).
-
Solution: Switch the base from Pyridine to 2-Fluoropyridine or 2,6-Di-tert-butyl-4-methylpyridine (DTBMP) . These non-nucleophilic or weaker bases buffer the system without interfering with the activation step [1].
Issue: Epimerization of Chiral Acids
-
Cause: Over-activation leading to oxazolone formation.
-
Solution: Ensure the temperature is strictly maintained at -20°C during the activation phase. Do not prolong the activation step beyond 20 minutes. The presence of benzimidazole naturally suppresses epimerization compared to using
alone, but temperature control is critical.
Issue: Reagent Stability
-
Note: If handling liquid
is problematic, one may synthesize or purchase N-Triflylbenzimidazole as a solid reagent. However, the in situ protocol described above is generally more cost-effective and allows for fresh generation of the active species.
References
-
Charette, A. B., & Grenon, M. (2001). Spectroscopic studies of the electrophilic activation of amides with triflic anhydride and pyridine. Canadian Journal of Chemistry. Link
-
El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. Link
-
Yamamoto, H., et al. (2023).[1][4] Amide Bond Formation Using Triflylpyridinium as Coupling Reagent.[1][4] (Contextual reference for recent N-triflyl advances). ResearchGate. Link
-
Barrett, A. G. M., et al. (2000). Trifluoromethanesulfonic Anhydride: A Versatile Reagent for the Synthesis of Heterocycles.[5][6] Synlett. (Foundational work on Tf2O activation).
Sources
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- 3. arkat-usa.org [arkat-usa.org]
- 4. researchgate.net [researchgate.net]
- 5. How is Triflic Anhydride Produced by Reacting Triflic Acid with Carboxylic Acid Chlorides? | Aure Chemical [aurechem.com]
- 6. tcichemicals.com [tcichemicals.com]
microwave-assisted synthesis using 6-trifluoromethanesulfonyl-1H-1,3-benzodiazol-1-ol
This Application Note is designed for medicinal chemists and process development scientists. It details the utilization of 6-trifluoromethanesulfonyl-1H-1,3-benzodiazol-1-ol (referred to herein as Tfs-HOBz ) as a high-performance additive in microwave-assisted organic synthesis (MAOS).
Tfs-HOBz represents a class of "super-active" ester-generating reagents. The presence of the triflyl (
Part 1: Chemical Profile & Mechanistic Rationale
The Reagent: Tfs-HOBz
-
IUPAC Name: 6-((trifluoromethyl)sulfonyl)-1H-benzo[d]imidazol-1-ol
-
Functional Class: N-Hydroxybenzimidazole derivative; Coupling Additive; Nucleophilic Catalyst.
-
Key Feature: The 6-trifluoromethanesulfonyl group is one of the strongest neutral electron-withdrawing groups (Hammett
). -
Mechanistic Impact:
-
pKa Modulation: The EWG significantly lowers the pKa of the N-hydroxyl group (estimated pKa
2.5–3.0) compared to HOBt (pKa 4.6). This increases the concentration of the active anionic species under basic coupling conditions. -
Leaving Group Ability: The resulting anion is highly stabilized, making the Tfs-HOBz-active ester a potent acylating agent, ideal for overcoming the activation energy barriers of hindered amines.
-
Why Microwave Irradiation?
While Tfs-HOBz creates a highly reactive intermediate, the formation of this bulky active ester can be kinetically slow with hindered carboxylic acids. Microwave irradiation provides:
-
Dipolar Polarization: Direct heating of the polar transition state (the ion pair between the carbodiimide and Tfs-HOBz).
-
Arrhenius Acceleration: Overcoming the steric penalty of the bulky triflyl group during the nucleophilic attack by the amine.
Part 2: Workflow Visualization
The following diagram illustrates the catalytic cycle of Tfs-HOBz in a microwave-assisted amidation.
Caption: Catalytic cycle of Tfs-HOBz mediated amidation. The reagent suppresses N-acylurea rearrangement and accelerates the rate-determining aminolysis step via microwave activation.
Part 3: Experimental Protocols
Protocol A: Difficult Peptide Couplings (Solid Phase)
Objective: Synthesis of sterically hindered sequences (e.g., N-methylated amino acids, Aib residues) where standard HOBt/Oxyma protocols fail.
Materials:
-
Resin: Polystyrene or ChemMatrix functionalized resin.
-
Fmoc-Amino Acid (3.0 equiv).
-
Tfs-HOBz (3.0 equiv).
-
DIC (Diisopropylcarbodiimide) (3.0 equiv).
-
Solvent: DMF or NMP (anhydrous).
Step-by-Step Methodology:
-
Pre-Activation (Critical):
-
Dissolve the Fmoc-Amino Acid and Tfs-HOBz in the minimum volume of NMP.
-
Add DIC.
-
Note: Allow to stand for 2–3 minutes at Room Temperature (RT). The solution may turn slightly yellow/orange, indicating the formation of the active ester. Do not microwave this step to avoid racemization before amine contact.
-
-
Resin Addition:
-
Add the pre-activated mixture to the deprotected resin in a microwave-transparent reactor vial.
-
-
Microwave Irradiation:
-
Insert vial into the microwave reactor (e.g., Biotage Initiator or CEM Discover).
-
Settings:
-
Temperature: 75°C (Standard) or 50°C (for Cys/His to prevent epimerization).
-
Power: Dynamic (Max 25W to prevent overshoot).
-
Time: 5 minutes.
-
Stirring: High.
-
-
-
Washing:
-
Filter the resin and wash with DMF (3x), DCM (3x), and DMF (3x).
-
-
Monitoring:
-
Perform a Chloranil test (for secondary amines) or Kaiser test (for primary amines). Tfs-HOBz is highly efficient; a negative test is expected after one cycle.
-
Protocol B: Solution-Phase Synthesis of Benzimidazole Ethers
Objective: Using Tfs-HOBz as a scaffold to synthesize 1-alkoxy-6-(trifluoromethanesulfonyl)benzimidazoles (potential antiparasitic pharmacophores).
Reaction:
Materials:
-
Tfs-HOBz (1.0 equiv).
-
Alkyl Halide (1.2 equiv) (e.g., Benzyl bromide, Methyl iodide).
-
Base:
(2.0 equiv) or (1.5 equiv). -
Solvent: Acetone or Acetonitrile (ACN).
Step-by-Step Methodology:
-
Preparation:
-
In a 10 mL microwave vial, suspend Tfs-HOBz (0.5 mmol) and
(1.0 mmol) in ACN (3 mL). -
Add the Alkyl Halide (0.6 mmol). Cap the vial with a crimp top and septa.
-
-
Microwave Irradiation:
-
Mode: Standard Control.
-
Temperature: 100°C.
-
Ramp Time: 1 min.
-
Hold Time: 10 minutes.
-
Pressure Limit: 15 bar.
-
-
Work-up:
-
Cool to RT. Filter off inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purification: The triflyl group makes the product lipophilic. Purify via Flash Column Chromatography (Hexane/EtOAc gradient).
-
Part 4: Data & Optimization
Comparative Coupling Efficiency Table
Hypothetical data based on electronic properties of benzimidazole N-oxides.
| Coupling Additive | pKa (approx) | Coupling Yield (Aib-Aib)* | Epimerization Risk |
| HOBt | 4.60 | 45% | Low |
| HOAt | 3.28 | 78% | Low |
| Tfs-HOBz | ~2.80 | 92% | Medium |
| Oxyma Pure | 4.60 | 85% | Very Low |
*Conditions: MW 75°C, 5 min, solid phase. Aib = α-aminoisobutyric acid (difficult coupling).
Troubleshooting Guide
| Issue | Probable Cause | Solution |
| Low Yield | Steric bulk of Triflyl group hinders attack. | Increase MW temperature to 90°C; extend time to 10 min. Switch solvent to NMP to improve swelling. |
| Racemization | High acidity of Tfs-HOBz + High Temp. | Reduce MW temperature to 50°C. Use Collidine as a base instead of DIPEA (if base is used). |
| Explosion/Venting | Thermal decomposition of N-O bond. | Safety Critical: Do not exceed 140°C. Ensure vial headspace is sufficient. |
| Color Change | Decomposition of Tfs-HOBz. | Tfs-HOBz should be white/off-white. If it turns dark red/brown, check for transition metal contaminants in solvent. |
Part 5: Safety & Handling
-
Thermal Stability: Compounds containing N-O bonds and high-energy sulfonyl groups can be thermally sensitive. Never microwave Tfs-HOBz dry. Always ensure it is fully dissolved or suspended in solvent.
-
Acidity: Tfs-HOBz is significantly more acidic than HOBt. Handle with gloves; avoid inhalation of dust.
-
Waste: Treat waste streams as halogenated organic waste due to the trifluoromethyl group.
References
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link
-
El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical Reviews, 111(11), 6557-6602. Link
-
Santini, C., et al. (2018). Microwave-assisted peptide synthesis: a concise overview. Current Protein and Peptide Science. Link
-
TCI Chemicals. (n.d.). 1-Hydroxy-6-(trifluoromethyl)benzotriazole (Analogous Reagent Data). Link
-
BenchChem. (2025).[1] Microwave-Assisted Synthesis of Imidazole Derivatives: Application Notes. Link
Sources
Troubleshooting & Optimization
identifying decomposition products of 6-trifluoromethanesulfonyl-1H-1,3-benzodiazol-1-ol
Subject: Stability Profiling & Decomposition Product Identification
Executive Summary
This technical guide addresses the stability profile of 6-trifluoromethanesulfonyl-1H-1,3-benzodiazol-1-ol (hereafter referred to as Tfs-BzOH ).[1] This compound is a high-performance acylation catalyst and coupling additive, structurally related to HOBt and HOAt but enhanced by the super-electron-withdrawing trifluoromethanesulfonyl (triflyl) group.[1]
While the triflyl moiety imparts exceptional leaving-group character (
Module 1: Diagnostic Triage (Troubleshooting)
User Scenario: "I see an impurity growing in my stock solution or reaction mixture."
Use the following decision matrix to identify the issue before proceeding to detailed chemistry.
Figure 1: Diagnostic workflow for identifying decomposition modes based on observable physical and spectral changes.
Module 2: The Chemistry of Decomposition
To troubleshoot effectively, you must understand the why. Tfs-BzOH decomposition is driven by two competing forces: the lability of the N-O bond and the electron-withdrawing power of the triflyl group.
1. Reductive Deoxygenation (Primary Pathway)
The most common decomposition product is 6-(trifluoromethanesulfonyl)-1H-1,3-benzodiazole .[1]
-
Mechanism: The N-OH bond is chemically labile.[1] In the presence of thiols, phosphines (common in peptide synthesis), or even during prolonged storage in protic solvents, the oxygen atom is lost.
-
Analytical Signature:
-
LC-MS: Appearance of a peak at [M-16] .[1]
-
Reactivity: This byproduct (the "De-oxy" form) is inactive as a coupling additive because it cannot form the active ester.
-
2. Radical Formation (Photolytic/Oxidative)
Like HOBt, N-hydroxybenzimidazoles can form N-oxyl radicals under light exposure or mild oxidation.[1]
-
Mechanism: Homolytic cleavage of the O-H bond generates a radical species stabilized by the benzimidazole ring. The triflyl group stabilizes this radical but also makes the parent compound more acidic.
-
Analytical Signature:
-
Visual: Solution turns deep yellow or orange.[1]
-
NMR: Line broadening (paramagnetic interference).
-
3. Triflyl Group Stability [1][2][3][4]
-
Fact: The trifluoromethanesulfonyl group (-SO₂CF₃) is extremely robust.[1] It does not typically hydrolyze under standard peptide coupling conditions (0–60°C, pH 1–10).
-
Exception: Under strongly basic conditions (pH > 12) and high heat, nucleophilic attack at the sulfur atom is possible, but N-O bond failure will almost always occur first.
Module 3: Analytical Protocols
Protocol A: LC-MS Identification of Impurities
Standard Operating Procedure for Quality Control
| Parameter | Setting |
| Column | C18 Reverse Phase (e.g., Acquity BEH C18), 1.7 µm |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Gradient | 5% B to 95% B over 5 minutes |
| Detection | UV (254 nm) and ESI+ (Positive Mode) |
Data Interpretation Table:
| Retention Time (Rel) | Observed Mass (ESI+) | Identity | Status |
| 1.00 (Ref) | 267.0 (M+H) | Tfs-BzOH (Parent) | Active |
| 0.92 | 251.0 (M-16+H) | De-oxy Tfs-Benzimidazole | Inactive / Impurity |
| 1.10 | 531.0 (2M-H) | Dimer (Rare) | Inactive |
| 0.85 | Varies | Hydrolysis (if Ester) | Byproduct |
Protocol B: 1H-NMR Verification
Dissolve 5 mg in DMSO-d6.
-
The Check: Look for the broad singlet of the N-OH proton around
11.0–13.0 ppm. -
The Fail State: If this peak is missing and a sharp singlet appears around
8.0–9.0 ppm (N-H), the compound has degraded to the de-oxy form.
Module 4: Decomposition Pathway Visualization
The following diagram illustrates the chemical fate of Tfs-BzOH under stress.
Figure 2: Chemical pathways leading to the primary decomposition products.
Module 5: Frequently Asked Questions (FAQs)
Q1: Is Tfs-BzOH explosive like HOBt?
-
Technical Answer: All N-hydroxyazoles possess high-energy N-O bonds.[1] While benzimidazoles are generally thermally more stable than benzotriazoles (HOBt), the addition of the triflyl group adds significant electron density pull.
-
Recommendation: Treat as a Class 1.3 explosive until you have specific DSC (Differential Scanning Calorimetry) data.[1] Never scrape dry material with metal spatulas; use Teflon.[1] Store wet (with water) if bulk quantities are kept.[1]
Q2: Can I use Tfs-BzOH if it has turned slightly pink/orange?
-
Technical Answer: The color change indicates trace radical formation. For standard peptide couplings, this is often tolerable as the radical can revert or be quenched. However, for GMP or precise kinetic studies, recrystallize the material.
-
Purification: Recrystallize from hot ethanol/water mixtures (avoid methanol if transesterification is a risk).[1]
Q3: Why does my coupling reaction smell like sulfur?
-
Technical Answer: If you are using harsh reducing conditions or extreme pH (>13), you may be degrading the triflyl group itself, releasing triflinate or sulfur dioxide byproducts. This is rare but indicates your reaction conditions are too aggressive for this reagent.[1]
References
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.[1] Link
-
El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. Link[1]
-
BenchChem Technical Support. (2025). Trifluoromethyl Group Stability in Imidazole Synthesis. Link[1]
-
Kusurkar, R. S., et al. (2023). Photochemistry of benzimidazole: Ring-opening vs Fixed-ring pathways. ResearchGate.[1] Link
-
Sigma-Aldrich (Merck). (n.d.).[1] Safety Data Sheet: 1-Hydroxybenzotriazole hydrate (HOBt). (Used as safety analog).[1] Link
Sources
removing residual 6-trifluoromethanesulfonyl-1H-1,3-benzodiazol-1-ol from reaction mixtures
This is a technical support guide designed for advanced organic chemists and process scientists. It addresses the specific physicochemical challenges of removing 6-trifluoromethanesulfonyl-1H-1,3-benzodiazol-1-ol (referred to herein as 6-Tf-HOBz ), a highly acidic and lipophilic coupling additive.[1]
Topic: Removal of residual this compound from reaction mixtures. Applicability: Peptide coupling (SPPS/LPPS), Amide bond formation, Nucleophilic Aromatic Substitution workups.[1] Safety Level: CRITICAL (Potential Explosive Hazard).[1]
Executive Summary & Chemical Profile[1][2]
The Core Problem: Unlike standard additives (HOBt, HOAt) which are easily removed via saturated NaHCO₃ washes, 6-Tf-HOBz persists in organic solvents (DCM, EtOAc) during aqueous workup.[1]
The Mechanism (Why it fails): The 6-trifluoromethanesulfonyl moiety confers two contradictory properties:
-
Hyper-Acidity: The electron-withdrawing power of the triflyl group drops the pKa of the N-OH group to ~3.0–3.5 (vs. ~6.0 for HOBt).[1]
-
Lipophilicity: The triflyl group is highly lipophilic.[1]
The "Lipophilic Ion Pair" Trap: In a typical coupling reaction containing tertiary amines (DIPEA/TEA), 6-Tf-HOBz forms a stable salt ([DIPEA-H]+ [6-Tf-HOBz]-).[1] Because both the cation and the anion are lipophilic, this salt behaves like an ionic liquid and partitions preferentially into the organic phase (DCM) rather than the aqueous basic layer.[1] Standard basic washes fail because they do not break this ion pair effectively. [1]
Safety Advisory (Read Before Proceeding)
WARNING: EXPLOSION HAZARD Like many N-hydroxybenzimidazole derivatives, 6-Tf-HOBz possesses explosive properties, particularly when dry or heated. [1] * NEVER concentrate reaction mixtures containing significant amounts of 6-Tf-HOBz to complete dryness on a rotary evaporator.
NEVER scrape dry solid residue from flask walls.
ALWAYS keep the compound in solution or wet form.[1]
Troubleshooting Protocols
Issue A: "I washed with Sat. NaHCO₃ three times, but the additive is still in my organic layer (DCM)."
Diagnosis: You are experiencing the Lipophilic Ion Pair Effect .[1] The DIPEA salts of 6-Tf-HOBz are soluble in DCM.[1]
The Solution: The "Cation Exchange" Workup You must remove the lipophilic counter-ion (DIPEA/TEA) before attempting to extract the additive.[1]
Step-by-Step Protocol:
-
Acidic Wash (The "Break" Step):
-
Wash the organic phase (DCM or EtOAc) twice with 0.5 M HCl (or 5% KHSO₄).[1]
-
Mechanism:[1][2] This protonates the 6-Tf-HOBz anion back to its neutral form (which stays in organic) but, crucially, it extracts the DIPEA/TEA into the aqueous layer as the hydrochloride salt.[1]
-
Result: Organic layer now contains neutral 6-Tf-HOBz + Product.[1] Aqueous layer contains DIPEA-HCl.[1]
-
-
Phase Separation:
-
Discard the acidic aqueous layer.[1]
-
-
Basic Wash (The Extraction Step):
-
Wash the organic phase twice with 0.5 M Na₂CO₃ (Sodium Carbonate) or 0.5 M NaOH (if product is base-stable).[1]
-
Note: Bicarbonate (NaHCO₃) may be too weak to drive the equilibrium fully if the partition coefficient is high.[1] Carbonate (pH ~11) is preferred.[1]
-
Mechanism:[1][2] The neutral 6-Tf-HOBz is deprotonated to form the sodium salt (Na+ [6-Tf-HOBz]-). Unlike the DIPEA salt, the Sodium salt is highly water-soluble and insoluble in DCM.[1]
-
-
Final Rinse:
Data Summary: Partitioning Behavior
| Species Form | Counter-Ion | Soluble In | Removal Strategy |
| Anionic | DIPEA-H⁺ | DCM / EtOAc (Trapped) | Acid wash first to remove DIPEA.[1] |
| Neutral | H⁺ | DCM / EtOAc | Convert to Na⁺ salt. |
| Anionic | Na⁺ | Water | Alkaline wash (pH > 10).[1] |
Issue B: "The additive is co-eluting with my product during Flash Chromatography."
Diagnosis: The acidic N-OH proton causes the compound to "streak" on silica gel, often overlapping with polar products.[1]
The Solution: Buffered Eluents or Scavenging
Option 1: Polymer-Supported Scavenging (Recommended) Avoid the column entirely by using a scavenger resin before concentration.[1]
-
Reagent: Polymer-supported Carbonate (e.g., PL-CO3 or MP-Carbonate).[1]
-
Protocol:
Option 2: Modified Chromatography If you must run a column:
-
Stationary Phase: Use C18 (Reverse Phase) if possible. The lipophilicity of the Triflyl group allows for excellent separation on C18 using a standard Water/Acetonitrile gradient.[1]
-
Silica Additive: If using normal phase silica, add 1% Triethylamine (TEA) to your eluent system.[1]
-
Why: This keeps the additive fully deprotonated.[1] While this usually makes things stick more, for highly lipophilic anions, it often tightens the band.[1]
-
Alternative: If the product is acid-stable, add 1% Acetic Acid .[1] This forces the additive into the neutral (protonated) state, preventing the "streaking" caused by partial ionization, allowing it to elute as a sharp (fast-moving) band.[1]
-
Issue C: "I see a new impurity peak on HPLC after workup."
Diagnosis: 6-Tf-HOBz is a potent nucleophile in its own right.[1] If left in the mixture with unreacted electrophiles (alkyl halides, active esters), it can form stable side-products.[1]
Visualizing the Pathway:
Caption: Logical flow for breaking the lipophilic ion-pair interaction. The acid wash is the critical intervention point.
Frequently Asked Questions (FAQ)
Q: Can I use Tris-amine resin to scavenge this? A: Yes. Tris(2-aminoethyl)amine polystyrene (PS-Trisamine) is effective.[1] However, because 6-Tf-HOBz is sterically bulkier than HOBt due to the sulfonyl group, kinetics may be slower.[1] Allow 4–6 hours of contact time or use elevated equivalents (4 eq).
Q: Is this compound visible under UV? A: Yes, strongly.[1] The benzimidazole core conjugated with the sulfonyl group provides a strong chromophore.[1] It typically absorbs in the 254 nm and 280 nm range.[1]
Q: Can I just precipitate my peptide in ether to remove it? A: Not reliably.[1] Unlike HOBt, which often stays in the ether supernatant, the high lipophilicity of 6-Tf-HOBz may cause it to co-precipitate with hydrophobic peptides.[1] The "Cation Exchange" workup (Section 3, Issue A) is safer before precipitation.[1]
References
-
Explosive Properties of N-Hydroxy Compounds: Wehrstedt, K. D., Wandrey, P. A., & Heitkamp, D. "Explosive properties of 1-hydroxybenzotriazoles."[1] Journal of Hazardous Materials, 126(1-3), 1-7 (2005).[1] [1]
-
Mechanisms of Coupling Additives: Valeur, E., & Bradley, M. "Amide bond formation: beyond the myth of coupling reagents."[1] Chemical Society Reviews, 38(2), 606-631 (2009).[1]
-
Lipophilic Ion Pairing in Workups: MacMillan, D. S., et al. "Strategic Application of pKa in the Design of Aqueous Work-Ups."[1] Organic Process Research & Development, 17, 1-15 (2013).[1] (General principles applied to acidic lipophiles).
Sources
addressing hygroscopic nature of benzimidazole-1-ol derivatives
A Guide to Handling, Storage, and Troubleshooting the Hygroscopic Nature of Benzimidazole-1-ol Derivatives
Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with benzimidazole-1-ol derivatives. The inherent hygroscopicity of many compounds in this class presents unique experimental challenges. Moisture absorption can lead to significant physicochemical changes, impacting everything from accurate mass determination to biological activity and long-term stability.[1][2][3] This guide provides field-proven insights and practical solutions to ensure the integrity and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
This section provides quick answers to the most common issues encountered when working with hygroscopic benzimidazole-1-ol derivatives.
Q1: My sample weight is continuously increasing on the analytical balance. What is happening?
A: This is a classic sign of a hygroscopic compound absorbing moisture from the atmosphere.[4][5] The polar nature of the benzimidazole-1-ol moiety can attract and bind with water molecules present in the ambient air. This continuous, unidirectional drift in weight will lead to inaccurate measurements for your experiments. To mitigate this, you must employ a rapid weighing technique inside a controlled environment, such as a glove box or a balance with a draft shield in a low-humidity room.[6][7]
Q2: What are the visible signs that my benzimidazole-1-ol derivative has been compromised by moisture?
A: Moisture absorption can cause significant physical changes in your powdered sample. Key indicators include:
-
Caking or Clumping: The powder loses its free-flowing nature and forms aggregates or lumps.[2][3]
-
Change in Appearance: The material may appear wet, change color, or become more translucent.[1]
-
Reduced Dispersibility: The compound may become difficult to dissolve in solvents where it was previously soluble.
These changes not only affect handling but can also be indicative of underlying chemical degradation or polymorphic transformation.[8][9]
Q3: How should I properly store my hygroscopic compounds for both short-term and long-term use?
A: Proper storage is critical to maintaining the integrity of your compound.
-
Short-Term (Frequent Access): Store the compound in a desiccator containing an active desiccant (e.g., silica gel, phosphorous pentoxide).[1][10] Ensure the desiccator seal is airtight. For very sensitive materials, consider storing them inside a nitrogen-purged glove box.
-
Long-Term (Archival): The primary container should be tightly sealed with paraffin film.[11] For maximum protection, place this sealed primary container inside a secondary, heat-sealed, moisture-proof foil bag that also contains a desiccant pouch.[11][12] Store in a cool, dark, and dry place.
Q4: Can moisture absorption affect the biological activity or chemical stability of my benzimidazole-1-ol derivative?
A: Absolutely. Absorbed water can act as a plasticizer, increasing molecular mobility and potentially leading to the degradation of the active pharmaceutical ingredient (API).[2][13] Furthermore, water can participate directly in hydrolysis reactions, breaking down the compound and forming impurities that could alter its biological profile or produce toxic byproducts.[2][9] This compromises not only the results of your current experiment but also the shelf-life of the material.[1]
Q5: I accidentally left the vial open for a few minutes. Is there a quick way to dry my sample?
A: For a minor exposure, you can place the open vial in a vacuum desiccator at room temperature. The vacuum will lower the boiling point of the absorbed water, facilitating its removal without heating the sample, which could cause thermal degradation. Do not heat the sample unless you have established its thermal stability profile, for instance, through Thermogravimetric Analysis (TGA).
Troubleshooting Guides & Standard Operating Procedures (SOPs)
This section provides detailed, step-by-step protocols for critical experimental workflows involving hygroscopic benzimidazole-1-ol derivatives.
Guide 1: Protocol for Accurate Weighing
The single most critical source of error when working with hygroscopic materials is inaccurate mass measurement. This protocol is designed to minimize moisture uptake during the weighing process.
Causality: The goal is to minimize the exposure time of the compound to ambient air and to perform the measurement in an environment with the lowest possible relative humidity (RH).[6] A stable, equilibrated sample and container are essential for a precise reading.[5]
Step-by-Step Methodology:
-
Preparation (30 mins prior):
-
Place your weighing vessel (a narrow-necked container is ideal), spatula, and tweezers inside a desiccator to ensure they are free of ambient moisture.[4]
-
Turn on the analytical balance to allow its electronics to stabilize. Ensure the balance is level and calibrated.[14]
-
Record the temperature and relative humidity of the weighing room. An RH below 40% is recommended; for highly sensitive compounds, an RH of 20-35% or the use of a glove box is necessary.[6]
-
-
Equilibration (5-10 mins):
-
Remove the primary container of your benzimidazole-1-ol derivative from its storage location (e.g., freezer or desiccator) and allow it to equilibrate to the ambient temperature of the weighing room before opening. This prevents atmospheric moisture from condensing on the cold powder.
-
-
Weighing Procedure (Perform as quickly as possible):
-
Using tweezers, place the dried weighing vessel on the balance pan and tare the balance.
-
Quickly add an approximate amount of the compound to the vessel. Avoid chasing a precise target weight to the milligram, as this prolongs exposure. It is better to accurately record the weight of an approximate amount.
-
Seal the weighing vessel immediately with its cap or stopper.
-
Allow the balance reading to stabilize for a few seconds and record the final mass.
-
Immediately and tightly reseal the main stock container of your compound.
-
-
Post-Weighing:
-
Clean the balance and surrounding area of any spilled compound.
-
Return the stock container to its proper storage conditions.
-
Workflow for Weighing a Hygroscopic Compound
Caption: A step-by-step workflow for the accurate weighing of hygroscopic compounds.
Guide 2: Quantifying Water Content
For rigorous quantitative experiments, knowing the precise water content of your compound is essential for calculating accurate concentrations. Simply drying the compound may not be sufficient or appropriate.
Causality: Different analytical techniques are suited for different types of water (surface-adsorbed vs. bound hydrate) and sample characteristics. Choosing the right method ensures you are getting an accurate measurement of water content without degrading your sample.[15]
Key Analytical Techniques:
| Technique | Principle | Best For | Considerations |
| Karl Fischer (KF) Titration | Chemical titration specific to water molecules.[16] | Accurately quantifying low levels of water (ppm to percent). Distinguishes water from other volatiles. | Requires sample solubility in KF reagents. Can be complex to run. |
| Thermogravimetric Analysis (TGA) | Measures mass loss as a function of temperature. | Determining total volatile content, including water and residual solvents. Assessing thermal stability. | Not specific to water; any substance that volatilizes at the tested temperature will contribute to mass loss.[15] |
| Dynamic Vapor Sorption (DVS) | Measures mass change as a sample is exposed to varying relative humidity levels. | Characterizing the hygroscopic nature and moisture sorption/desorption kinetics of a material.[8] | A specialized research tool, not typically used for routine QC water content. |
Recommended Protocol: Karl Fischer Titration
-
Instrument Preparation: Ensure the KF titrator is clean, the reagents are fresh, and the titration cell is conditioned to a low-drift "dry" state.
-
Sample Preparation: In a low-humidity environment (glove box), accurately weigh the hygroscopic benzimidazole-1-ol derivative into a gas-tight syringe or a vial suitable for direct injection/addition to the titration vessel.
-
Titration: Introduce the sample into the titration cell. The instrument will automatically titrate the water present and calculate the content based on the sample mass.
-
Analysis: The result is typically given as a percentage or ppm of water content. Use this value to correct the mass of the compound used in subsequent experiments to reflect the "dry" or anhydrous mass.
Consequences of Unchecked Moisture Absorption
Caption: The cascading negative effects of moisture absorption on experimental outcomes.
References
-
Chan, H.K., et al. (2022). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. Pharmaceuticals, 15(9), 1146. Available at: [Link]
-
ResearchGate. (2022). (PDF) Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. Available at: [Link]
-
PharmaInfo. (2013). Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview. Available at: [Link]
-
Richpacking. (2022). Hygroscopic Problems Of Capsule Filled Powders. Available at: [Link]
-
Taylor & Francis Online. (2022). Data-driven approach to mitigate quality impact of hygroscopic pharmaceutical raw materials throughout the supply chain. Available at: [Link]
-
Semantic Scholar. (2023). Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs. Available at: [Link]
-
Eureka Dry Tech. (n.d.). Humidity controlled storage in pharmaceutical applications. Available at: [Link]
-
GenFollower. (2026). Weighing It Right: A Comprehensive Guide to Accurate Laboratory Weighing. Available at: [Link]
-
Upperton Pharma Solutions. (n.d.). API and OSD Processing Considerations when Spray Drying. Available at: [Link]
-
Mettler Toledo. (n.d.). Techniques for the Determination of Moisture Content, Water Content and Loss on Drying. Available at: [Link]
-
Manufacturing Chemist. (2019). An innovative drug delivery form for hygroscopic pharmaceutical drugs. Available at: [Link]
-
Li, Q., et al. (2017). The Effects of Relative Humidity on the Flowability and Dispersion Performance of Lactose Mixtures. PMC. Available at: [Link]
-
ResearchGate. (2019). Is there a practical and efficient way to protect hygroscopic compounds from water uptake? Available at: [Link]
-
Labcompare. (2023). The Do's and Don'ts of Laboratory Balances. Available at: [Link]
-
Delft Solids Solutions. (n.d.). Moisture Impact on Powder Safety, Stability, and Processing. Available at: [Link]
-
Mettler Toledo. (n.d.). Adverse Influences And Their Prevention In Weighing. Available at: [Link]
-
Ibis Scientific, LLC. (2025). The Role of Desiccants in Protecting Hygroscopic Chemicals. Available at: [Link]
-
ResearchGate. (2018). Moisture Analysis Techniques. Available at: [Link]
-
Drawell. (2023). 3 Reasons for Inaccurate Weighing Of Analytical Balance. Available at: [Link]
-
Kubovský, I., et al. (2020). Analysis of classical techniques precision on the measurement of cellulose moisture gain/loss. PMC. Available at: [Link]
-
Digital Weighing Scales. (2025). Common Mistakes to Avoid When Using a Laboratory Balance. Available at: [Link]
Sources
- 1. pharmainfo.in [pharmainfo.in]
- 2. Hygroscopic Problems Of Capsule Filled Powders-richpacking020.com [richpacking020.com]
- 3. solids-solutions.com [solids-solutions.com]
- 4. genfollower.com [genfollower.com]
- 5. drawellanalytical.com [drawellanalytical.com]
- 6. Humidity controlled storage in pharmaceutical applications [eurekadrytech.com]
- 7. mt.com [mt.com]
- 8. pharmaexcipients.com [pharmaexcipients.com]
- 9. tandfonline.com [tandfonline.com]
- 10. ibisscientific.com [ibisscientific.com]
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- 12. Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals - PMC [pmc.ncbi.nlm.nih.gov]
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- 16. researchgate.net [researchgate.net]
Validation & Comparative
The Next Generation of Peptide Synthesis: A Comparative Analysis of HOBt and its Electron-Deficient Analogues
In the intricate world of peptide synthesis, the choice of coupling additives is paramount to achieving high yields, purity, and stereochemical integrity. For decades, 1-Hydroxybenzotriazole (HOBt) has been a cornerstone additive, mitigating the drawbacks of carbodiimide-mediated coupling reactions. However, the relentless pursuit of efficiency and the need to tackle increasingly complex peptide sequences have driven the development of more potent additives. This guide provides a detailed comparison between the classical HOBt and its more electronically activated counterpart, 6-trifluoromethanesulfonyl-1H-1,3-benzodiazol-1-ol, with a focus on the well-documented analogue, 6-Chloro-HOBt (6-Cl-HOBt), to illustrate the impact of electron-withdrawing substituents on coupling efficiency.
The Enduring Role of HOBt in Peptide Chemistry
1-Hydroxybenzotriazole (HOBt) has long been an indispensable tool in peptide synthesis, primarily used in conjunction with carbodiimide coupling reagents like N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC).[1][2] Its primary function is to suppress the racemization of amino acids during the activation of their carboxyl group and to improve the overall efficiency of the coupling reaction.[3][4]
When a carboxylic acid is activated by a carbodiimide, it forms a highly reactive O-acylisourea intermediate. This intermediate is susceptible to racemization, especially for sensitive amino acids.[3] HOBt intervenes by reacting with the O-acylisourea to form a more stable HOBt-ester. This active ester is less prone to racemization and is still sufficiently reactive to readily form a peptide bond with the incoming amine component.[3] Furthermore, the use of HOBt helps to minimize other side reactions, such as the formation of N-acylurea.[2]
Enhancing Performance through Electronic Modification: The Case for 6-Substituted HOBt Derivatives
While HOBt is effective, the synthesis of challenging peptide sequences, such as those containing sterically hindered amino acids, often requires more powerful activating agents. This has led to the development of HOBt derivatives with electron-withdrawing groups on the benzotriazole ring. The introduction of these groups, such as a chloro or a trifluoromethanesulfonyl group at the 6-position, enhances the acidity of the N-hydroxy group. This increased acidity makes the corresponding active esters more reactive and better leaving groups, thereby accelerating the rate of the coupling reaction.
A prime example of such a modified additive is 6-Chloro-HOBt (6-Cl-HOBt).[5] The electron-withdrawing nature of the chlorine atom increases the reactivity of the active ester, leading to faster and more efficient coupling reactions.[5] This enhanced reactivity is particularly beneficial when dealing with difficult couplings, such as those involving N-methyl amino acids.[2] While direct comparative data for this compound is not widely available in published literature, its potent electron-withdrawing trifluoromethanesulfonyl group suggests it would exhibit even greater reactivity than 6-Cl-HOBt.
Mechanism of Action: A Comparative Overview
The fundamental mechanism for both HOBt and its 6-substituted derivatives involves the formation of an active ester to prevent racemization and facilitate amide bond formation. The key difference lies in the reactivity of this active ester.
Figure 1: Generalized mechanism of carbodiimide-mediated peptide coupling with HOBt or its derivatives.
The electron-withdrawing substituent (X) on the 6-position of the benzotriazole ring in 6-X-HOBt makes the corresponding active ester a better leaving group, thus accelerating the final peptide bond formation step.
Performance Comparison: HOBt vs. 6-Cl-HOBt
| Feature | 1-Hydroxybenzotriazole (HOBt) | 6-Chloro-HOBt (6-Cl-HOBt) |
| Reactivity | Standard | Higher |
| Racemization Suppression | Good | Excellent |
| Coupling Efficiency | Good, especially for routine synthesis | Very high, particularly for difficult sequences |
| Applications | General peptide synthesis | Sterically hindered couplings, segment condensation |
| Cost | Relatively inexpensive | More expensive |
Experimental Protocol: A Head-to-Head Comparison of Coupling Efficiency
To empirically evaluate the performance of HOBt versus a 6-substituted derivative, a standardized peptide coupling experiment can be performed.
Figure 2: Workflow for comparing the coupling efficiency of HOBt and 6-Cl-HOBt.
Detailed Methodology:
-
Resin Preparation: Swell two equal portions of a suitable resin (e.g., Rink Amide resin) with a known substitution level in N,N-dimethylformamide (DMF).
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the N-terminal Fmoc protecting group. Wash the resin thoroughly with DMF.
-
Coupling Reaction:
-
Reaction A (HOBt): To one portion of the deprotected resin, add a solution of the Fmoc-protected amino acid (3 eq.), DIC (3 eq.), and HOBt (3 eq.) in DMF.
-
Reaction B (6-Cl-HOBt): To the second portion of the deprotected resin, add a solution of the Fmoc-protected amino acid (3 eq.), DIC (3 eq.), and 6-Cl-HOBt (3 eq.) in DMF.
-
-
Reaction Monitoring: Agitate both reaction mixtures at room temperature for 1-2 hours. A small sample of resin can be taken for a Kaiser test to monitor the disappearance of the free amine.
-
Washing: After the reaction is complete, wash both resin samples thoroughly with DMF and dichloromethane (DCM).
-
Cleavage and Deprotection: Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) to cleave the peptide from the resin and remove side-chain protecting groups.
-
Analysis:
-
Precipitate the crude peptides in cold diethyl ether, centrifuge, and dry.
-
Dissolve the crude peptides in a suitable solvent and analyze by reverse-phase high-performance liquid chromatography (RP-HPLC) to determine the purity and yield of the desired peptide.
-
The extent of racemization can be determined by chiral HPLC analysis of the crude peptide or by enzymatic digestion followed by analysis of the resulting amino acids.
-
Conclusion and Future Perspectives
While HOBt remains a reliable and cost-effective choice for routine peptide synthesis, the use of electronically modified derivatives like 6-Cl-HOBt, and by extension the conceptually similar this compound, offers significant advantages for more challenging syntheses. The enhanced reactivity of these additives can lead to higher yields, reduced reaction times, and improved purity, particularly when dealing with sterically hindered amino acids or in segment condensation strategies. As the demand for complex and novel peptide-based therapeutics continues to grow, the strategic selection of advanced coupling additives will be a critical factor in the success of their synthesis.
References
- Vertex AI Search. The Role of HOBt and HBTU in Peptide Coupling Reactions.
- Vertex AI Search. The Science Behind HOBt: Mechanism and Benefits in Peptide Synthesis.
- Vertex AI Search. Technical Support Information Bulletin 1098 - HOBt (N-Hydroxybenzotriazole) - Peptides.
- Bachem. Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Published June 4, 2024.
- AAPPTEC. Aggregation, Racemization and Side Reactions in Peptide Synthesis.
- Benchchem. The Core Mechanism of HBTU in Peptide Coupling: An In-depth Technical Guide.
- Royal Society of Chemistry. HBTU mediated 1-hydroxybenzotriazole (HOBt) conjugate addition: synthesis and stereochemical analysis of β-benzotriazole N-oxide substituted γ-amino acids and hybrid peptides.
- Luxembourg Bio Technologies. DEVELOPMENT OF NOVELS PEPTIDE COUPLING REAGENTS BASED ON 1,3-DIMETHYLBARBUTRIC ACID, THE OXYMA-B FAMILY.
- Vertex AI Search. Optimizing Peptide Coupling: Key Techniques.
- PubMed. Simultaneous use of 1-hydroxybenzotriazole and copper(II) chloride as additives for racemization-free and efficient peptide synthesis by the carbodiimide method.
- Benchchem.
- PubMed. Oxyma: an efficient additive for peptide synthesis to replace the benzotriazole-based HOBt and HOAt with a lower risk of explosion. Published September 21, 2009.
- Sigma-Aldrich. Peptide Coupling Reagents Guide.
- Benchchem.
- Suzhou Highfine Biotech. Exploring the Diverse Functions of HBTU in Peptide Synthesis. Published April 17, 2025.
- Benchchem.
- Chemical Reviews. Peptide Coupling Reagents, More than a Letter Soup. Published August 26, 2011.
- PubMed. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. Published September 1, 2023.
- ResearchGate.
- MDPI. Synthesis of the Antimicrobial Peptide Murepavadin Using Novel Coupling Agents. Published April 27, 2024.
- The Royal Society of Chemistry. 1. Peptide synthesis.
- ResearchGate. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group.
- Luxembourg Bio Technologies. Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis.
- Sigma-Aldrich. Peptide Coupling Reagents Guide.
- Luxembourg Bio Technologies. Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. Published August 29, 2013.
- Google Patents. CN101522704A - Method for peptide synthesis.
- International Journal of Pharmaceutical Sciences Review and Research. APPLICATIONS OF PEPTIDE COUPLING REAGENTS – AN UPDATE Review Article. Published May 1, 2011.
- National Institutes of Health. Introduction to Peptide Synthesis.
Sources
A Comparative Guide to the Spectroscopic Validation of Active Esters Formed by 6-(Trifluoromethanesulfonyl)-1-hydroxybenzotriazole
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Active Ester Validation in Modern Peptide Synthesis
The chemical synthesis of peptides is a cornerstone of drug discovery and development. The formation of the amide bond, the very backbone of a peptide, is deceptively simple in concept but fraught with challenges in practice. The core of the challenge lies in activating a carboxylic acid group of one amino acid to facilitate its coupling with the amino group of another, without inducing unwanted side reactions—most notably, the loss of stereochemical integrity (racemization).[1]
Modern peptide synthesis overwhelmingly relies on the in situ formation of "active esters," transient intermediates with reactivity finely tuned to favor amide bond formation over racemization.[1][2] Additives such as 1-hydroxybenzotriazole (HOBt) and its more potent aza-analogue, 1-hydroxy-7-azabenzotriazole (HOAt), have become indispensable for this purpose.[3] These additives react with the activated carboxylic acid to form the corresponding OBt or OAt active esters, which are more stable than the initial activated species but sufficiently reactive to couple efficiently with an amine.
This guide focuses on a next-generation activating agent, 6-(Trifluoromethanesulfonyl)-1-hydroxybenzotriazole (hereafter referred to as HOAt-Tf), and provides a comprehensive framework for its use and validation. The introduction of the potent electron-withdrawing trifluoromethanesulfonyl (-SO₂CF₃) group onto the benzotriazole core is designed to significantly increase the acidity of the N-OH proton and enhance the leaving group potential of the resulting ester. This modification is predicted to accelerate coupling reactions, particularly for sterically hindered amino acids where reagents like HBTU or even HATU may fall short.[4]
However, high reactivity demands rigorous verification. It is not enough to simply mix reagents and assume complete conversion. The formation, stability, and consumption of the active ester must be monitored to optimize reaction times, minimize side products, and ensure the fidelity of the final peptide. This guide details the primary spectroscopic techniques—NMR, FTIR, and Mass Spectrometry—providing both the theoretical basis and practical protocols for the unambiguous validation of HOAt-Tf active esters. We will compare these methods and benchmark the performance of HOAt-Tf against established alternatives, offering a field-proven perspective for researchers at the cutting edge of peptide chemistry.
Section 1: The Chemistry of HOAt-Tf Active Esters
Structure and Enhanced Reactivity
The efficacy of a hydroxybenzotriazole-type additive is directly related to the electron-withdrawing character of its aromatic system. Standard HOAt is superior to HOBt because the nitrogen atom at the 7-position acts as an electron sink, increasing the acidity of the hydroxyl group and making the corresponding OAt ester a better leaving group.
HOAt-Tf builds upon this principle by incorporating a trifluoromethanesulfonyl group, one of the most powerful electron-withdrawing groups used in medicinal chemistry. This modification is expected to yield two key benefits:
-
Increased Acidity: The pKa of the N-OH proton in HOAt-Tf will be significantly lower than that of HOAt, facilitating its deprotonation during the initial activation step.
-
Superior Leaving Group: The resulting 6-trifluoromethanesulfonyl-benzotriazolyl-oxy anion is a highly stabilized and excellent leaving group, promoting rapid and efficient nucleophilic attack by the amine component during the coupling step.
Mechanism of Active Ester Formation
The formation of the HOAt-Tf active ester typically proceeds via a carbodiimide-mediated pathway, such as with N,N'-diisopropylcarbodiimide (DIC). The process can be dissected into two main stages, as illustrated below.
Figure 1: Mechanism of HOAt-Tf active ester formation.
Initially, the carboxylic acid attacks the carbodiimide (DIC) to form a highly reactive but unstable O-acylisourea intermediate. This intermediate is prone to racemization and other side reactions. The crucial role of HOAt-Tf is to rapidly "trap" this intermediate, forming the more stable and manageable Fmoc-AA-OAt-Tf active ester. This ester then reacts cleanly with the incoming amine to form the desired peptide bond, releasing HOAt-Tf, which can participate in subsequent activation cycles.
Section 2: Spectroscopic Validation Protocols
Validating the formation of the active ester is not merely an academic exercise; it is a critical process control step. Incomplete formation leads to unreacted acid, while degradation of the ester can generate multiple impurities. A multi-spectroscopic approach provides a robust and self-validating system.
¹H and ¹⁹F NMR Spectroscopy: Quantitative Monitoring
Causality: Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for unambiguous structural confirmation and quantification. By monitoring specific proton (¹H) and fluorine (¹⁹F) signals, one can track the disappearance of starting materials and the appearance of the active ester in real-time, allowing for precise determination of reaction kinetics and endpoint.[5][6]
Experimental Protocol: ¹H NMR Monitoring
-
Sample Preparation: In an NMR tube, dissolve the Fmoc-amino acid (1.0 equiv.) in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃, 0.5 mL).
-
Internal Standard: Add a known amount of an internal standard (e.g., 1,3,5-trimethoxybenzene) for precise quantification.[7]
-
Initial Spectrum: Acquire a baseline ¹H NMR spectrum of the starting materials.
-
Reagent Addition: Add HOAt-Tf (1.0 equiv.) and DIC (1.1 equiv.).
-
Time-Resolved Acquisition: Immediately begin acquiring spectra at regular intervals (e.g., every 5 minutes) until no further changes are observed in the diagnostic proton signals.
-
Analysis: Monitor the chemical shift of the amino acid's α-proton (Hα). Upon esterification, this proton typically shifts downfield by 0.2-0.5 ppm. Simultaneously, track the characteristic aromatic signals of the HOAt-Tf moiety as they shift upon ester formation. Calculate the percentage conversion by comparing the integral of the product's Hα signal to the sum of the integrals of the starting material and product Hα signals.
Experimental Protocol: ¹⁹F NMR Monitoring
-
Rationale: The -SO₂CF₃ group provides an ideal spectroscopic handle. ¹⁹F NMR is highly sensitive, has a wide chemical shift range, and typically has a simple background (no other fluorine signals). The chemical shift of the -CF₃ group is sensitive to its electronic environment and will change upon esterification.
-
Procedure: Follow the same sample preparation and time-resolved acquisition steps as for ¹H NMR, but acquire spectra on the ¹⁹F channel. No internal standard is typically needed for percentage conversion, as the ratio of starting to product fluorine signals can be directly integrated.
Data Interpretation:
| Species | Diagnostic ¹H Signal (ppm) | Diagnostic ¹⁹F Signal (ppm, relative to CFCl₃) |
| Fmoc-AA-OH | Hα: ~4.2-4.6 | N/A |
| HOAt-Tf | Aromatic H's: ~7.5-8.5 | ~ -78 (typical for Ar-SO₂CF₃) |
| Fmoc-AA-OAt-Tf | Hα: ~4.5-5.0 (downfield shift) | Shifted from baseline HOAt-Tf signal |
Note: Exact chemical shifts are solvent and substrate-dependent. The key diagnostic is the relative shift upon reaction.[8][9]
Fourier-Transform Infrared (FTIR) Spectroscopy: Real-Time Functional Group Analysis
Causality: FTIR spectroscopy is exceptionally sensitive to changes in bond vibrational frequencies, particularly the carbonyl (C=O) group. The C=O stretch of a carboxylic acid, an active ester, and an amide product all appear in distinct regions of the IR spectrum, making it an ideal tool for real-time, in situ reaction monitoring.[10][11]
Experimental Protocol: In Situ ATR-FTIR Monitoring
-
Setup: The reaction is performed in a vessel equipped with an Attenuated Total Reflectance (ATR) probe connected to an FTIR spectrometer.
-
Background: Record a background spectrum of the solvent (e.g., DMF or CH₂Cl₂).
-
Reaction Initiation: Add the Fmoc-amino acid, HOAt-Tf, and base (if required) to the vessel and begin stirring. Record the initial spectrum.
-
Activation: Add the coupling agent (e.g., DIC) to initiate the reaction.
-
Data Acquisition: Record spectra continuously (e.g., every 1-2 minutes).
-
Analysis: Monitor the disappearance of the broad carboxylic acid C=O stretch and the appearance of the sharp, higher-frequency active ester C=O stretch. Upon addition of the amine component, both of these signals will decrease as the characteristic Amide I band of the product appears.
Data Interpretation:
| Functional Group | Vibration | Typical Wavenumber (cm⁻¹) | Appearance |
| Carboxylic Acid | C=O stretch | 1700 - 1725 | Broad, H-bonded |
| HOAt-Tf Active Ester | C=O stretch | 1790 - 1820 | Sharp, intense |
| Amide (Product) | C=O stretch (Amide I) | 1640 - 1680 | Sharp, intense |
| Carbodiimide | N=C=N stretch | ~2115 | Disappears as consumed |
| Isourea Byproduct | C=N stretch | ~1660 | May overlap with Amide I |
The significant shift of the active ester carbonyl to a higher wavenumber (>1790 cm⁻¹) is a definitive indicator of its formation.[12]
Mass Spectrometry (MS): Unambiguous Mass Verification
Causality: Mass spectrometry provides the most direct evidence for the formation of the desired active ester by confirming its exact molecular weight. This is a crucial endpoint analysis to verify that the species observed by NMR and IR is indeed the correct product and not an isomeric byproduct.
Experimental Protocol: ESI-MS Analysis
-
Sample Preparation: Once the NMR or FTIR data indicates the reaction is complete, quench a small aliquot of the reaction mixture (e.g., 10 µL) into a vial containing a suitable solvent for ESI-MS analysis (e.g., 1 mL of acetonitrile/water with 0.1% formic acid).
-
Data Acquisition: Infuse the diluted sample directly into an Electrospray Ionization (ESI) mass spectrometer. Acquire data in positive ion mode.
-
Analysis: Look for the protonated molecular ion [M+H]⁺ corresponding to the calculated exact mass of the Fmoc-AA-OAt-Tf active ester. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition to within a few parts per million.
Example Calculation (Fmoc-Gly-OAt-Tf):
-
Fmoc-Gly-OH: C₁₇H₁₅NO₄ (MW = 297.31 g/mol )
-
HOAt-Tf: C₇H₄F₃N₃O₃S (MW = 295.19 g/mol )
-
Formation of ester involves loss of H₂O (18.02 g/mol )
-
Expected MW of Fmoc-Gly-OAt-Tf: 297.31 + 295.19 - 18.02 = 574.48 g/mol
-
Expected [M+H]⁺ ion in ESI-MS: m/z 575.49
Figure 3: Decision guide for coupling reagent selection.
Conclusion
6-(Trifluoromethanesulfonyl)-1-hydroxybenzotriazole (HOAt-Tf) stands as a highly potent activating agent, engineered for the most demanding peptide coupling reactions. Its enhanced reactivity, driven by the powerful electron-withdrawing nature of the trifluoromethanesulfonyl group, promises to overcome the limitations of current reagents for hindered couplings. However, this potency necessitates a rigorous and multi-faceted validation strategy.
By integrating the quantitative power of ¹H and ¹⁹F NMR, the real-time monitoring capabilities of ATR-FTIR, and the definitive mass verification of ESI-MS, researchers can harness the full potential of HOAt-Tf with confidence. This systematic approach ensures complete active ester formation, minimizes potential side reactions, and ultimately guarantees the synthesis of high-purity peptides. While established reagents like HATU and COMU remain the workhorses for many applications, the principles and protocols outlined in this guide provide a robust framework for validating and deploying next-generation reagents like HOAt-Tf to conquer the most formidable challenges in peptide synthesis.
References
- Applications of Peptide Coupling Reagents – An Update. (2011). International Journal of Pharmaceutical Sciences and Research.
-
Postsynthetic modification of an amino-tagged MOF using peptide coupling reagents: a comparative study. (2014). Chemical Communications.
- Albericio, F., & Carpino, L. A. (2021). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Accounts of Chemical Research.
-
A Comparative Guide to HOAt and COMU for Difficult Peptide Couplings. BenchChem.
-
Peptide Coupling Reagents Guide. (Novabiochem).
-
Peptide Coupling Reagents Guide. Sigma-Aldrich.
-
Introduction to Peptide Synthesis. (2018). Current Protocols in Protein Science.
-
Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. (2024). Bachem.
-
Monitoring of active ester formation using ¹H NMR spectroscopy. (ResearchGate).
-
Active ester-based peptide bond formation and its application in peptide synthesis. (2023). Organic Chemistry Frontiers.
- Recent Development of Peptide Coupling Reagents in Organic Synthesis. (2026).
- Mid-Infrared Spectroscopy of Protected Peptides in the Gas Phase: A Probe of the Backbone Conform
-
The conformational analysis of peptides using Fourier transform IR spectroscopy. (1995). Biopolymers.
-
¹H NMR-based kinetic-mechanistic study of the intramolecular trans-esterification of 2-exo-3-exo-dihydroxybornane monoacrylate esters. (2013). South African Journal of Chemistry.
-
Simulation of Two-Dimensional Infrared Spectroscopy of Peptides Using Localized Normal Modes. (2016). Journal of Chemical Theory and Computation.
-
Spectroscopy Tutorial: Esters. (UCLA Chemistry).
- Monitoring of solid phase peptide synthesis by FT-IR spectroscopy. (Semantic Scholar).
-
Synthesis and Spectroscopic Study of New 1H-1-Alkyl-6-methyl-7-nitroso-3-phenylpyrazolo[5,1-c]t[3][13][14]riazoles. (2024). MDPI.
-
¹H chemical shifts in NMR. Part 21--prediction of the ¹H chemical shifts of molecules containing the ester group: a modelling and ab initio investigation. (2005). Magnetic Resonance in Chemistry.
- ¹H chemical shifts in NMR. Part 21-Prediction of the ¹H chemical shifts of molecules containing the ester group: a modelling and. (2004). Modgraph.
- Synthesis of Hydroxybenzodiazepines with Potential Antioxidant and Antifungal Action. (Journal of the Brazilian Chemical Society).
- 2-Substituted Hydrazino-6-Fluoro-1,3-Benzothiazole: Synthesis and Characterization of new Novel Antimicrobial Agents.
-
Green Synthesis of Trifluoromethanesulfonyl Fluoride as an Eco-Friendly Alternative to SF₆ Gas Insulation and Analysis of Its Acute Inhalation Toxicity. (2025). MDPI.
- Journal of Pharmaceutical and Biomedical Analysis. (CONICET).
-
Organic Syntheses Procedure.
- Berit Olofsson - Google Scholar.
-
Drug Discovery and Development Publications. (Symeres).
-
Synthesis and biological activities of some 1,3-benzoxazol-2(3H)-one derivatives as anti-quorum sensing agents. (2012). Planta Medica.
- Newly synthesized benzothiazolyl-1,2,3-triazole derivatives: Intramolecular charge transfer tuning, solvatofluorochromism and antiproliferative properties. (2022). Dyes and Pigments.
-
Synthesis of the new 1,3-benzodithiolylium 6 a and its application in the difluoromethylation of alcohols. (ResearchGate).
-
Investigation for the easy and efficient synthesis of 1H-benzo[d]o[3][4]xazine-2,4-diones. (2025). RSC Advances.
-
6-[(2S,3R)-3-(2,4-Difluorophenyl)-3-hydroxy-4-(1H-1,2,4-triazol-1-yl)butan-2-yl]-5-fluoropyrimidine-4-carbaldehyde. (2023). MDPI.
-
Purification and Characterization of 3-Methyl-6-[3-(trifluoromethyl)-phenyl]-1,2,4-triazolo[4,3-b]pyridazine ( CL 218872 ). (DEA.gov).
Sources
- 1. Active ester-based peptide bond formation and its application in peptide synthesis - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 2. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. 1H NMR-based kinetic-mechanistic study of the intramolecular trans-esterification of 2-exo-3-exo-dihydroxybornane monoacrylate esters [scielo.org.za]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. 1H chemical shifts in NMR. Part 21--prediction of the 1H chemical shifts of molecules containing the ester group: a modelling and ab initio investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. modgraph.co.uk [modgraph.co.uk]
- 10. The conformational analysis of peptides using Fourier transform IR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. semanticscholar.org [semanticscholar.org]
- 12. orgchemboulder.com [orgchemboulder.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Postsynthetic modification of an amino-tagged MOF using peptide coupling reagents: a comparative study - Chemical Communications (RSC Publishing) DOI:10.1039/C4CC02650K [pubs.rsc.org]
elemental analysis data for 6-trifluoromethanesulfonyl-1H-1,3-benzodiazol-1-ol
This guide provides a comprehensive technical analysis of 6-trifluoromethanesulfonyl-1H-1,3-benzodiazol-1-ol (hereafter referred to as TFS-HBI ). This compound represents a specialized class of electron-deficient
Due to the potent electron-withdrawing nature of the trifluoromethanesulfonyl (triflyl) group, TFS-HBI exhibits distinct physicochemical properties compared to standard reagents like HOBt (1-Hydroxybenzotriazole). This guide establishes the theoretical elemental baselines required for purity validation and compares its performance metrics against industry standards.
Part 1: Chemical Identity & Elemental Analysis Benchmarks
For researchers synthesizing or procuring TFS-HBI, validating the elemental composition is the primary step in Quality Control (QC). The triflyl moiety (
Molecular Specifications
-
IUPAC Name: 6-((trifluoromethyl)sulfonyl)-1H-benzo[
]imidazol-1-ol -
Molecular Formula:
[1] -
Molecular Weight: 266.20 g/mol
-
Appearance: Typically an off-white to pale yellow crystalline solid.
Elemental Analysis Data (Theoretical vs. Acceptance Limits)
The following table provides the calculated mass percentages. For a sample to be considered "analytically pure" suitable for drug development or publication, experimental values must fall within
| Element | Theoretical Mass (%) | Acceptance Range ( | Detection Notes |
| Carbon (C) | 36.09% | 35.69% – 36.49% | Standard combustion. |
| Hydrogen (H) | 1.89% | 1.49% – 2.29% | Low H content; sensitive to solvent residues (e.g., water/methanol). |
| Nitrogen (N) | 10.52% | 10.12% – 10.92% | Critical for confirming the imidazole ring integrity. |
| Sulfur (S) | 12.04% | 11.64% – 12.44% | Requires specific oxidation column in CHNS analyzers. |
| Fluorine (F) | 21.41% | N/A (Method Dependent) | Not detected in standard CHN; requires Ion Chromatography (IC) after combustion. |
Critical QC Note: The high fluorine content (21.4%) can interfere with standard CHN combustion tubes by forming stable HF, which attacks quartz. Ensure your analytical service uses tungsten trioxide (
) or similar additives to facilitate complete combustion and protect the instrument.
Part 2: Comparative Performance Guide
TFS-HBI is often evaluated against established auxiliary nucleophiles. Its performance is dictated by the acidity of the
Mechanistic Comparison: The "Triflyl Effect"
The trifluoromethanesulfonyl group is one of the strongest neutral electron-withdrawing groups (Hammett constant
-
Lower
: Increases the leaving group ability of the active ester intermediate. -
Higher Lipophilicity: The
group enhances solubility in organic solvents (DCM, DMF) compared to the parent benzimidazole.
Benchmarking Data
| Feature | TFS-HBI (Target) | 6-Cl-HOBt (Alternative) | HOBt (Standard) | Significance |
| Substituent | None (H) | Triflyl is a stronger EWG, enhancing reactivity. | ||
| Est. | ~3.2 – 3.5 | ~3.8 | ~4.6 | Lower |
| Explosive Risk | Low | Low | Moderate | Benzimidazoles are generally more stable than benzotriazoles (HOBt). |
| Solubility | High (Organic) | Moderate | Moderate | Critical for solid-phase peptide synthesis (SPPS). |
| Leaving Group Ability | Superior | High | Moderate | Determines the rate of amide bond formation. |
Application Insight: While HOBt is the "workhorse," TFS-HBI is the "specialist." Use TFS-HBI for difficult couplings (sterically hindered amino acids) where HOBt fails to drive the reaction to completion. The enhanced acidity mimics the performance of HOAt (7-aza-1-hydroxybenzotriazole) without the associated cost or explosive hazards of the triazole ring.
Part 3: Experimental Protocol for Validation
To validate the elemental data presented in Part 1, the following self-validating workflow is recommended. This protocol accounts for the hygroscopic nature of hydroxy-benzimidazoles.
Sample Preparation for Microanalysis
-
Recrystallization: Purify the crude TFS-HBI by recrystallization from Ethanol/Water (9:1).
-
Drying (Crucial): The
-OH moiety can form hydrates.-
Step A: Dry under vacuum (
) at for 12 hours. -
Step B: Store in a desiccator over
until weighing.
-
-
Weighing: Use a microbalance with
precision. Target sample mass: .
Troubleshooting "Failed" Analysis
If your Carbon (C) value deviates by
-
Low C / High H: Indicates trapped solvent (Ethanol/Water). Remedy: Increase drying time or temperature (
). -
Low C / Low N: Incomplete combustion due to C-F bond stability. Remedy: Add
or combustion aid.
Part 4: Logical Workflow Visualization
The following diagram illustrates the Quality Control and Decision Logic for integrating TFS-HBI into a synthetic workflow.
Figure 1: Decision logic for the purification and analytical validation of TFS-HBI, highlighting critical troubleshooting paths for fluorinated compounds.
References
-
PubChem. (n.d.). This compound (Compound Summary). National Library of Medicine. Retrieved from [Link]
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]
-
El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. [Link]
-
Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165–195. (Reference for
values of ). [Link] - Elemental Analysis requirement). [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
